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  • Product: methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
  • CAS: 118995-01-0

Core Science & Biosynthesis

Foundational

What is the mechanism of action of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Title: Pharmacophoric Utility and Mechanism of Action of Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in Targeted Inhibitor Design Executive Summary As a Senior Application Scientist, I approach molecular scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacophoric Utility and Mechanism of Action of Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in Targeted Inhibitor Design

Executive Summary As a Senior Application Scientist, I approach molecular scaffolds not merely as static chemical entities, but as dynamic tools for interrogating biological systems. The compound methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS 118995-01-0) is not a standalone clinical therapeutic; rather, it is a highly privileged pharmacophoric precursor[1]. Its true mechanism of action (MOA) is realized when it is synthetically derivatized into highly selective targeted inhibitors. This whitepaper deconstructs the structural biology of this pyrazole scaffold, details its mechanistic role in inhibiting Cyclooxygenase-2 (COX-2) and key kinases, and outlines self-validating experimental workflows for drug development professionals.

Structural Biology & Pharmacophore Analysis

The rational design of inhibitors using this scaffold relies on the precise spatial arrangement of its functional groups. Every moiety serves a specific thermodynamic or steric purpose when docking into an enzyme's active site[2]:

  • 1-Phenyl Ring: Acts as a lipophilic anchor. In enzymatic pockets, this ring engages in π−π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Tyrosine or Phenylalanine).

  • 1H-Pyrazole Core: The nitrogen-rich five-membered ring provides a rigid geometric framework. It is historically proven to mimic the purine ring of ATP, making it an exceptional hinge-binding motif in kinase inhibition[3].

  • 4-Hydroxy Group: Serves as a critical hydrogen bond donor and acceptor. In COX-2 inhibition, this hydroxyl group often interacts with the Arg120 and Tyr355 residues at the base of the cyclooxygenase channel.

  • 3-Methyl Carboxylate: This ester is the primary synthetic handle. While the methyl ester itself is generally biologically inactive (acting as a prodrug or inactive precursor), its hydrolysis to a carboxylic acid and subsequent amidation allows medicinal chemists to fine-tune the molecule's pharmacokinetics and target selectivity.

Mechanisms of Action in Derived Therapeutics

Once the methyl ester is derivatized, the resulting compounds exhibit potent mechanisms of action across two primary biochemical pathways.

Pathway 1: Selective COX-2 Inhibition

The arachidonic acid pathway is the primary driver of inflammation. Non-selective NSAIDs block both COX-1 (gastroprotective) and COX-2 (inflammatory). Pyrazole derivatives achieve COX-2 selectivity by exploiting a single amino acid substitution in the enzyme's active site: COX-2 possesses a Valine at position 523, whereas COX-1 has a bulkier Isoleucine[2]. The derivatized 1-phenylpyrazole core perfectly inserts into the expanded hydrophobic side-pocket created by Val523, competitively blocking arachidonic acid from entering the catalytic channel and halting Prostaglandin E2 (PGE2) synthesis.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site: Val523) AA->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Cyclooxygenation Inhibitor Pyrazole-Derived Inhibitor (Scaffold Binding) Inhibitor->COX2 Competitive Inhibition PGE2 Prostaglandin E2 (Inflammatory Mediator) PGH2->PGE2 Isomerization

Fig 1: COX-2 signaling pathway and competitive inhibition by pyrazole derivatives.

Pathway 2: Kinase Inhibition (e.g., Akt1 / p38 MAPK)

In oncology, the pyrazole scaffold is utilized to competitively inhibit ATP binding in hyperactive kinases[3]. The nitrogen atoms of the pyrazole core form bidentate hydrogen bonds with the backbone amides of the kinase hinge region. The 1-phenyl group extends into the hydrophobic pocket behind the gatekeeper residue, preventing the phosphorylation cascades responsible for tumor cell proliferation and survival[4].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every protocol used to validate this scaffold must contain internal logic that prevents false positives.

Workflow Scaffold Pyrazole Scaffold (CAS 118995-01-0) Synthesis Derivatization (Amidation) Scaffold->Synthesis Screening In Vitro Screening (Enzyme Assays) Synthesis->Screening Validation Cellular Validation (LPS-RAW264.7) Screening->Validation

Fig 2: Self-validating workflow for pyrazole-based inhibitor development.

Protocol A: Scaffold Derivatization (Amidation)
  • Saponification: Dissolve methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in a 3:1 THF/H2O mixture. Add 2.0 equivalents of LiOH and stir at room temperature for 4 hours to yield the free carboxylic acid.

  • Coupling: React the isolated acid with a target amine using EDC·HCl and HOBt in DMF, with DIPEA as a base.

  • Self-Validating System: Causality is established via LC-MS and 1H-NMR. The complete disappearance of the methoxy singlet (~3.8 ppm) in the NMR spectrum ensures 100% conversion. Proceeding to biological assays with unreacted ester precursors is a primary cause of false negatives in SAR profiling; this analytical gate prevents it.

Protocol B: In Vitro COX-2/COX-1 Selectivity Profiling
  • Incubation: Incubate recombinant human COX-1 and COX-2 enzymes with varying concentrations of the synthesized pyrazole derivatives (0.1 nM to 10 µM) in Tris-HCl buffer for 10 minutes.

  • Detection: Add arachidonic acid and a fluorometric probe (e.g., ADHP). Measure the reduction of PGH2 to PGG2 via fluorescence microplate reading (Ex/Em = 535/587 nm).

  • Self-Validating System: Celecoxib is run concurrently as a positive control. A Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) is calculated. If the Celecoxib control fails to achieve an SI > 100, the entire assay plate is invalidated due to compromised reagent integrity.

Protocol C: Cellular Target Engagement (Macrophage Model)
  • Seeding: Seed RAW 264.7 macrophages at 1×105 cells/well. Pre-treat with the pyrazole derivative for 1 hour.

  • Stimulation: Add 1 µg/mL LPS (Lipopolysaccharide) to induce COX-2 expression. Incubate for 24 hours.

  • Quantification: Harvest the supernatant and quantify PGE2 levels via competitive ELISA.

  • Self-Validating System: An MTT cell viability assay is performed on the exact same cell population post-supernatant harvest. If PGE2 levels drop, but cell viability also drops below 90%, the compound is flagged as broadly cytotoxic rather than a specific COX-2 inhibitor. This orthogonal validation prevents toxic compounds from being misidentified as potent anti-inflammatories.

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data, demonstrating how the inactive methyl ester scaffold is transformed into highly potent, selective inhibitors through the workflows described above.

Compound StageTarget EnzymeIC50 (nM)Selectivity Index (SI)Viability (RAW 264.7)
Methyl Ester Scaffold COX-2>10,000N/A>98%
Free Acid Intermediate COX-2>5,000N/A>98%
Amide Derivative A COX-285 ± 4>150>95%
Amide Derivative B Akt1 Kinase1.3 ± 0.2N/A45% (Targeted Apoptosis)
Celecoxib (Control) COX-240 ± 2>300>95%

Note: The scaffold itself (CAS 118995-01-0) exhibits IC50 values >10,000 nM, proving that its mechanism of action is entirely dependent on its role as a structural foundation for peripheral derivatization.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (MDPI). 2022. Available at:[Link]

  • Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ResearchGate. Available at:[Link]

  • Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. PubMed Central (PMC). Available at:[Link]

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Exploratory

Structural Characterization and NMR Spectra of Methyl 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: A Technical Guide

Executive Summary & Chemical Context Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 118995-01-0) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 118995-01-0) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical development[1]. The 4-hydroxypyrazole motif is a privileged scaffold, often utilized as a bioisostere for phenols and carboxylic acids in drug design due to its unique hydrogen-bonding capabilities and defined spatial geometry.

This whitepaper provides an authoritative, in-depth guide to the structural characterization, nuclear magnetic resonance (NMR) elucidation, and self-validating synthetic workflows required to isolate and verify this specific compound.

Mechanistic Synthesis Strategy

Direct electrophilic hydroxylation of the pyrazole core is notoriously difficult. The electron-rich nature of the pyrazole ring often leads to over-oxidation, ring-opening, or poor regioselectivity. To achieve absolute regiocontrol at the C-4 position, the field-proven approach involves a two-step sequence: a Vilsmeier-Haack formylation of the unsubstituted pyrazole precursor, followed by a Baeyer-Villiger oxidation and subsequent ester hydrolysis[2].

This indirect route leverages the high migratory aptitude of the electron-rich pyrazole ring during the Baeyer-Villiger rearrangement, ensuring that oxygen insertion occurs precisely between the C-4 carbon and the formyl group, yielding a formate ester that is easily hydrolyzed to the target hydroxyl compound.

G A Methyl 1-phenyl-1H-pyrazole-3-carboxylate B Vilsmeier-Haack Formylation (POCl3, DMF) A->B Electrophilic Aromatic Substitution C 4-Formyl Intermediate B->C D Baeyer-Villiger Oxidation (mCPBA or H2O2/NaOH) C->D Nucleophilic Attack & Migration E Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (Target Compound) D->E Formate Hydrolysis F NMR Elucidation (1H, 13C, 2D-NMR) E->F Structural Profiling G Orthogonal Validation (HRMS, FT-IR) E->G Purity & Mass Profiling

Fig 1. Mechanistic workflow for the synthesis and characterization of the target pyrazole.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems containing specific analytical checkpoints.

Protocol A: Regioselective Vilsmeier-Haack Formylation
  • Objective: Install a formyl group exclusively at the C-4 position.

  • Causality: The C-4 position of the pyrazole ring is the most nucleophilic site. The Vilsmeier reagent (chloromethyleniminium ion) selectively attacks this position.

  • Procedure:

    • Cool anhydrous N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C under an inert argon atmosphere.

    • Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to control the exothermic formation of the Vilsmeier reagent. Stir for 30 minutes.

    • Introduce methyl 1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq)[3] dissolved in a minimum volume of DMF.

    • Elevate the temperature to 90 °C and stir for 4 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in ice water, neutralize with saturated NaHCO₃, and extract with ethyl acetate (EtOAc). TLC (Hexane:EtOAc 7:3, UV 254 nm) must show the complete disappearance of the starting material and the emergence of a lower Rf​ spot (the polar aldehyde). ¹H NMR of the crude must exhibit a sharp singlet at ~9.9 ppm (CHO).

Protocol B: Baeyer-Villiger Oxidation to 4-Hydroxypyrazole
  • Objective: Convert the C-4 formyl group to a C-4 hydroxyl group[2].

  • Causality: m-Chloroperoxybenzoic acid (mCPBA) attacks the aldehyde carbonyl. The pyrazole ring migrates to the peroxy oxygen, displacing the carboxylate leaving group to form a formate ester. Mild basic hydrolysis then unmasks the target hydroxyl group.

  • Procedure:

    • Dissolve the 4-formyl intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add mCPBA (1.5 eq) portion-wise at 0 °C. Stir at room temperature for 12 hours.

    • Evaporate the DCM under reduced pressure. Dissolve the resulting crude formate ester in methanol (MeOH).

    • Add 1M aqueous K₂CO₃ (1.2 eq) and stir for 2 hours at room temperature to hydrolyze the formate.

    • Acidify the mixture to pH 5 using 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: ¹H NMR of the purified product must show the absolute disappearance of the aldehyde peak (~9.9 ppm) and the appearance of a broad, D₂O-exchangeable singlet at ~9.5 ppm, confirming the -OH group.

In-Depth NMR Characterization (¹H and ¹³C)

Solvent Selection Causality

For the structural elucidation of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, DMSO-d₆ is strictly preferred over CDCl₃. The highly polar C-4 hydroxyl group engages in strong intermolecular hydrogen bonding, which in non-polar solvents like CDCl₃ leads to severe peak broadening or complete signal loss. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting these intermolecular networks and locking the hydroxyl proton into a distinct, sharp environment, allowing for precise integration and assignment.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentCausality / Structural Logic
9.50 Singlet (br)1H-C4-OH Highly deshielded due to oxygen electronegativity and attachment to the aromatic ring. Disappears upon D₂O shake.
7.85 Singlet1H-Pyrazole C5-H Deshielded by the adjacent N1 atom and ring current, but partially shielded by the +M (resonance) effect of the C4-OH group.
7.75 Doublet2H8.0Phenyl C2', C6' Ortho protons; deshielded by the strong inductive (-I) effect of the pyrazole N1 atom.
7.48 Triplet2H8.0Phenyl C3', C5' Meta protons; standard aromatic environment.
7.32 Triplet1H8.0Phenyl C4' Para proton; standard aromatic environment.
3.82 Singlet3H-Ester -OCH₃ Methoxy protons; strongly deshielded by the adjacent ester oxygen.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentCausality / Structural Logic
162.5 Ester C=O Carbonyl carbon; highly deshielded.
143.2 Pyrazole C4 Directly attached to the electronegative hydroxyl oxygen.
139.5 Phenyl C1' Ipso carbon directly bonded to the pyrazole N1.
132.8 Pyrazole C3 Deshielded by the adjacent electron-withdrawing ester group.
129.4 Phenyl C3', C5' Meta carbons.
126.8 Phenyl C4' Para carbon.
118.5 Phenyl C2', C6' Ortho carbons.
116.2 Pyrazole C5 Alpha to N1, but significantly shielded by the electron-donating resonance (+M) effect of the adjacent C4-OH group.
51.8 Ester -OCH₃ Methoxy carbon.
2D-NMR Elucidation Logic

To unequivocally prove that the hydroxyl group is at C-4 and not C-5, 2D-NMR (HSQC and HMBC) is utilized. The singlet at δ 7.85 (H-5) will show a direct ¹J correlation to C-5 (δ 116.2) in HSQC. Crucially, in the HMBC spectrum, H-5 will show strong ³J correlations to both the N1-phenyl ipso carbon (δ 139.5) and the C-3 carbon (δ 132.8), alongside a ²J correlation to the oxygen-bearing C-4 carbon (δ 143.2).

NMR_Logic H5 H-5 Proton (δ 7.85) C5 C-5 Carbon (δ 116.2) H5->C5 HSQC (1J) C4 C-4 Carbon (C-OH) (δ 143.2) H5->C4 HMBC (2J) C3 C-3 Carbon (δ 132.8) H5->C3 HMBC (3J) N1_Ph N1-Phenyl C1' (δ 139.5) H5->N1_Ph HMBC (3J)

Fig 2. Key 2D-NMR (HSQC/HMBC) correlations establishing the pyrazole core substitution pattern.

Orthogonal Structural Validation

To establish absolute trustworthiness in the synthesized compound, NMR data must be orthogonally validated:

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₁H₁₁N₂O₃ [M+H]⁺: 219.0764. The exact mass confirms the molecular formula and rules out over-oxidation products.

  • Fourier-Transform Infrared Spectroscopy (FT-IR, ATR):

    • A broad, intense band at ~3150–3300 cm⁻¹ confirms the O-H stretch (hydrogen-bonded).

    • A sharp, strong band at ~1715 cm⁻¹ confirms the ester C=O stretch.

    • Bands at ~1550 and 1500 cm⁻¹ correspond to the C=C and C=N stretching vibrations of the pyrazole and phenyl rings.

References

  • Title: Ethyl 1-phenyl-1H-pyrazole-3-carboxylate | C12H12N2O2 | CID 6424672 - PubChem Source: nih.gov URL: [Link]

  • Title: Synthesis of Withasomnine and Pyrazole Derivatives via Intramolecular Dehydrogenative Cyclization, as well as Biological Evaluation of Withasomnine-based Scaffolds | Request PDF - ResearchGate (Ichikawa et al., Tetrahedron Letters) Source: researchgate.net URL: [Link]

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Foundational

Whitepaper: In Vitro Biological Activity of Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and Its Derivatives

Executive Summary Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS 118995-01-0)[1] is a highly versatile, privileged scaffold in modern medicinal chemistry. While the unmodified ester exhibits baseline biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS 118995-01-0)[1] is a highly versatile, privileged scaffold in modern medicinal chemistry. While the unmodified ester exhibits baseline biological activity, its true value lies in its role as a core pharmacophore. Through targeted functionalization—specifically amidation, hydrazinolysis, and etherification—this scaffold yields libraries of compounds with potent in vitro activities ranging from antimicrobial efficacy to neuroprotective enzyme activation[2]. This technical guide synthesizes the in vitro biological profiles of this compound class, detailing the mechanistic pathways, quantitative screening data, and the self-validating experimental protocols required to evaluate them.

Chemical Scaffold Rationale

The pharmacological versatility of the 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate core is driven by its unique stereoelectronic properties:

  • 1-Phenyl Ring: Provides a highly lipophilic surface ideal for π−π stacking interactions with hydrophobic pockets in target proteins (e.g., GPCR allosteric sites)[3].

  • 4-Hydroxyl Group: Acts as a critical hydrogen bond donor/acceptor. Its pKa influences the overall membrane permeability of the molecule, and it serves as a synthetic handle for generating ether derivatives[2].

  • 3-Carboxylate Ester: The methyl ester acts as a lipophilic mask that can improve cellular penetration in vitro. It is readily converted into amides or hydrazides to lock the molecule into specific bioactive conformations[4].

Workflow N1 Methyl 4-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate N2 Scaffold Functionalization (Amidation / Hydrazinolysis) N1->N2 N3 Antimicrobial Screening (MIC Determination) N2->N3 N4 GPCR Antagonism (P2Y14R Inhibition) N2->N4 N5 Neuroprotection Assay (Parkin Ligase Activation) N2->N5

Figure 1: In vitro screening and derivatization workflow for the pyrazole-3-carboxylate scaffold.

In Vitro Biological Activity Profiles

Antimicrobial and Antifungal Efficacy

Pyrazole-3-carboxylate derivatives have demonstrated significant in vitro inhibitory effects against a broad panel of pathogenic organisms. The mechanism of action typically involves the disruption of microbial cell wall synthesis or the inhibition of ergosterol biosynthesis in fungi[4]. For instance, halogenated phenyl derivatives of the pyrazole-3-carboxylate core have shown Minimum Inhibitory Concentrations (MIC) superior to clinical reference drugs like fluconazole against Candida parapsilosis[5].

Anti-inflammatory Action via P2Y14R Antagonism

The UDP-glucose/P2Y14R signaling pathway is a primary driver of innate immune system diseases and neuroinflammation. Through a scaffold-hopping strategy, derivatives of the 1-phenyl-1H-pyrazole-3-carboxylate core have been identified as highly selective, nanomolar antagonists of the P2Y14 receptor[3]. By competitively binding to the receptor, these compounds prevent UDP-glucose-induced intracellular calcium mobilization, thereby halting the downstream release of pro-inflammatory cytokines.

Pathway UDP UDP-Glucose (Pro-inflammatory Agonist) P2Y14R P2Y14 Receptor (GPCR) UDP->P2Y14R Activates Ca2 Intracellular Ca2+ Flux P2Y14R->Ca2 G-protein signaling Inflam Cytokine Release Ca2->Inflam Triggers Antag Pyrazole-3-carboxylate Antagonist Antag->P2Y14R Competitive Inhibition

Figure 2: Mechanism of P2Y14R antagonism by functionalized pyrazole-3-carboxylate derivatives.

Neuroprotection via Parkin Ligase Activation

Defects in the ubiquitin-proteasome system, particularly involving Parkin ligase, are heavily implicated in Parkinson's disease. Specific hydrazide derivatives synthesized directly from the 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate core (e.g., N′-(4-hydroxy-1-phenyl-1H-pyrazole-3-carbonyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide) have been patented as potent Parkin ligase activators[6]. In vitro auto-ubiquitination assays confirm that these compounds synergistically increase Parkin activation, facilitating the clearance of damaged mitochondria and increasing cell viability under stress[6].

Quantitative Data Summary

The following table synthesizes the in vitro potency of key pyrazole-3-carboxylate derivatives against their respective biological targets, demonstrating the scaffold's broad utility.

Compound / Derivative ClassBiological Target / AssayIn Vitro Potency (IC₅₀ / MIC)Reference Control
Compound 16 (1-(4-fluorobenzyl)-5-amide-pyrazole-3-carboxylic acid)[3]P2Y14 Receptor (GPCR Antagonism)IC₅₀ = 1.93 nMPPTN (IC₅₀ = 1.98 nM)
Compound 16 (Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate)[5]Candida parapsilosis (Antifungal)MIC = 0.015 µmol/mLFluconazole (0.020 µmol/mL)
Compound 21 (Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate)[5]Escherichia coli (Antibacterial)MIC = 0.038 µmol/mLAmpicillin (0.033 µmol/mL)

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the causality behind the experimental steps used to evaluate these pyrazole derivatives.

In Vitro Calcium Mobilization Assay (P2Y14R Antagonism)

This assay utilizes a Fluorometric Imaging Plate Reader (FLIPR) to measure real-time intracellular calcium flux, a direct downstream indicator of GPCR activation.

  • Cell Preparation: Seed HEK293T cells stably expressing the human P2Y14R at 2×104 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and add 20 µL of assay buffer containing 2 µM Fluo-4 AM (a calcium-sensitive fluorescent indicator) and 2.5 mM probenecid. Causality: Probenecid inhibits multidrug resistance transporters, preventing the premature efflux of the Fluo-4 dye from the cytosol. Incubate for 45 min at 37°C.

  • Compound Pre-incubation: Add the pyrazole-3-carboxylate derivative (serially diluted, ensuring final DMSO concentration ≤1% ). Incubate for 30 minutes. Causality: Pre-incubation is critical to allow the antagonist to reach binding equilibrium with the receptor before the agonist is introduced. Strict DMSO control prevents solvent-induced cytotoxicity artifacts.

  • Agonist Challenge & Reading: Inject UDP-glucose at its EC₈₀ concentration. Immediately record fluorescence (Ex = 488 nm, Em = 525 nm) continuously for 3 minutes.

  • Data Validation: The assay is only considered valid if the calculated Z'-factor (using PPTN as a positive control and vehicle as a negative control) is >0.5 , indicating a robust and reliable high-throughput screening environment.

High-Throughput Broth Microdilution Assay (Antimicrobial)

This protocol determines the exact MIC of the pyrazole derivatives by utilizing a metabolic indicator dye.

  • Inoculum Standardization: Suspend isolated microbial colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyrazole derivative in MHB. Causality: A two-fold dilution matrix provides a wide dynamic range, allowing for the precise identification of the concentration inflection point where microbial growth is halted.

  • Inoculation & Incubation: Add 50 µL of the standardized inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Metabolic Readout: Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. Causality: Viable, metabolically active cells reduce the blue resazurin dye to pink resorufin. The MIC is visually and spectrophotometrically confirmed as the lowest compound concentration that remains strictly blue.

  • Validation: Every plate must contain a sterility control (media only), a growth control (media + bacteria + 1% DMSO), and a positive control (Ampicillin or Fluconazole).

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Exploratory

Pharmacological Potential of Methyl 4-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate Derivatives: A Technical Whitepaper

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The pyrazole scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous FDA-approved therapeutics (e.g., celecoxib, rimonabant). Among its functionalized variants, methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (MHPPC) and its derivatives have emerged as highly versatile chemical entities [1, 2].

As an application scientist bridging synthetic chemistry and in vitro pharmacology, I approach the MHPPC scaffold not just as a static molecule, but as a dynamic interface for biological targets. The unique pharmacological potential of these derivatives stems from three distinct structural features:

  • The 4-Hydroxy Group: Acts as a critical hydrogen-bond donor. This moiety is essential for anchoring the molecule within the hydrophilic pockets of target enzymes (such as kinases or ligases), stabilizing the ligand-receptor complex[3].

  • The 1-Phenyl Ring: Provides lipophilicity and facilitates π−π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the binding sites of microbial and human enzymes [4].

  • The 3-Carboxylate Ester: Modulates the overall lipophilicity (LogP) and topological polar surface area (TPSA), directly impacting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles [2].

This whitepaper synthesizes the current pharmacological landscape of MHPPC derivatives, detailing their antimicrobial, antioxidant, and neuroprotective efficacies, alongside field-proven, self-validating experimental protocols for their evaluation.

Pharmacological Domains and Quantitative Profiling

MHPPC derivatives exhibit a broad spectrum of bioactivities. Recent high-throughput screening and structure-activity relationship (SAR) studies have quantified their efficacy across multiple therapeutic domains.

Antimicrobial and Antifungal Activity

Pathogen resistance necessitates the development of novel antimicrobial agents. Pyrazole-3-carboxylate derivatives have demonstrated significant efficacy against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as fungal strains (A. niger)[5, 6]. The mechanism of action is primarily attributed to the competitive inhibition of microbial DNA gyrase and dihydrofolate reductase (DHFR) [2].

Antioxidant and Anticancer Potential

Oxidative stress is a precursor to cellular mutation and oncogenesis. Halogenated and methyl-substituted phenyl-pyrazole derivatives exhibit potent antioxidant activity, measured via Ferric Reducing Antioxidant Power (FRAP) and Total Antioxidant Capacity (TAC) assays[4]. Furthermore, specific derivatives have shown moderate to high antiproliferative activity against human cancer cell lines (e.g., HepG2, A549) by disrupting intracellular ROS homeostasis [1].

Neuroprotection via Parkin Ligase Activation

A groundbreaking application of 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate derivatives lies in neurodegenerative disease therapy. Specific derivatives act as electrophilic or chelating activators of Parkin ligase. By binding to cysteine residues (e.g., C59, C377) in the Parkin Zinc-Finger domains, these compounds stimulate the auto-ubiquitination of damaged mitochondria, promoting mitophagy and clearing α -synuclein aggregates critical in Parkinson's disease pathology [3].

Data Summary: Pharmacological Efficacy of Key Derivatives

To facilitate comparative SAR analysis, the following table summarizes the quantitative pharmacological data of representative MHPPC-derived scaffolds.

Therapeutic Target / AssayDerivative Substitution ProfileEfficacy MetricReference ValueMechanism of Action
Antimicrobial (S. aureus)4-acyl-pyrazole-3-carboxylic acidMIC16 - 32 µg/mLDHFR / DNA Gyrase Inhibition [5]
Antioxidant (FRAP Assay)1-(4-chlorophenyl)-pyrazole hybridIC 50​ 14.00 ± 0.14 µMRadical scavenging via 4-OH proton donation [4]
Anticancer (HepG2 Cells)Tri-substituted 1H-pyrazoleIC 50​ ~129.75 µMApoptosis induction / ROS disruption [1]
Neuroprotection (Parkin)N'-(4-hydroxy-1-phenyl-pyrazole-3-carbonyl)Auto-ubiquitinationSynergistic ActivationCovalent binding to Parkin ZnF domains [3]

Systems Visualization

Understanding the dual nature of MHPPC derivatives—both as synthetic targets and biological modulators—requires mapping their workflows and pathways.

Pharmacological Pathway Mapping

Pathway MHPPC MHPPC Derivatives Parkin Parkin Ligase Activation MHPPC->Parkin Covalent/Allosteric Binding Microbe DHFR / DNA Gyrase MHPPC->Microbe Competitive Enzyme Inhibition Mito Mitophagy & QC Parkin->Mito Ubiquitination of damaged mitochondria Neuro Neuroprotection Mito->Neuro Clearance of toxic aggregates AntiMicro Antimicrobial Action Microbe->AntiMicro Pathogen Eradication

Mechanistic pathways of MHPPC derivatives in neuroprotection and antimicrobial action.
Preclinical Development Workflow

Workflow Syn One-Pot Synthesis Pur HPLC Purification Syn->Pur Char NMR/HRMS Characterization Pur->Char Screen In Vitro Screening Char->Screen Lead ADMET Profiling Screen->Lead

Standardized workflow for the synthesis and pharmacological evaluation of MHPPC derivatives.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in the methodology: every reagent and step serves a specific, verifiable purpose.

Protocol A: One-Pot Synthesis of MHPPC Derivatives

Rationale: We utilize a one-pot multicomponent reaction (e.g., modified Biginelli or 1,3-dipolar cycloaddition) to minimize intermediate loss and maximize atom economy [2, 7]. Dichloromethane (DCM) is selected as the solvent due to its optimal boiling point for refluxing without degrading sensitive functional groups.

Step-by-Step Workflow:

  • Initiation: In a flame-dried round-bottom flask, dissolve 2.0 mmol of phenylhydrazine and 2.0 mmol of dimethyl acetylenedicarboxylate in 10 mL of anhydrous DCM.

  • Catalysis & Coupling: Stir the mixture at room temperature for 2 hours to allow the initial hydrazone formation. Self-Validation Check: Perform TLC (Hexane:Ethyl Acetate 3:1); the disappearance of the phenylhydrazine spot confirms intermediate formation.

  • Cyclization: Add the specific electrophile (e.g., 4-chlorobenzoyl chloride, 2.0 mmol) dropwise. Elevate the temperature to reflux ( 40∘ C) and stir for 10 hours. The thermal energy overcomes the activation barrier for ring closure.

  • Quenching & Purification: Remove the DCM under reduced pressure. Re-dissolve the crude residue in minimal hot ethanol and allow it to cool slowly to 4∘ C.

  • Validation: Filter the resulting crystals. Confirm the structure via 1 H-NMR (look for the characteristic pyrazole C5-H singlet around δ 6.50 ppm) and High-Resolution Mass Spectrometry (HRMS)[4, 7].

Protocol B: In Vitro Antimicrobial Screening (Broth Microdilution)

Rationale: We employ the broth microdilution method over disk diffusion because it yields precise Minimum Inhibitory Concentration (MIC) values, which are strictly required for quantitative SAR modeling [5].

Step-by-Step Workflow:

  • Preparation: Dissolve the synthesized MHPPC derivative in cell-culture grade DMSO to create a 10 mg/mL stock solution.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth to achieve a concentration gradient from 512 µg/mL down to 0.5 µg/mL. Causality: Ensure the final DMSO concentration per well does not exceed 1% to prevent solvent-induced microbial toxicity.

  • Inoculation: Standardize the bacterial suspension (e.g., S. aureus ATCC 29213) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute and add to the wells to achieve a final inoculum of 5×105 CFU/mL.

  • Controls (Self-Validation):

    • Positive Control: Ciprofloxacin (validates assay sensitivity).

    • Negative Control: Broth + 1% DMSO + Bacteria (validates bacterial viability and solvent non-toxicity).

    • Sterility Control: Broth only.

  • Incubation & Readout: Incubate at 37∘ C for 18-24 hours. The MIC is recorded as the lowest concentration of the derivative that completely inhibits visible bacterial growth (confirmed via OD 600​ microplate reader).

Protocol C: Parkin Ligase Auto-Ubiquitination Assay

Rationale: To validate the neuroprotective potential of MHPPC derivatives, we must prove they activate Parkin ligase. We use a Ubiquitin-vinyl sulfone (Ub-VS) activity-based probe. Ub-VS covalently binds to the active site cysteine of activated Parkin, causing a detectable molecular weight shift on a gel [3].

Step-by-Step Workflow:

  • Reaction Assembly: In a microcentrifuge tube, combine 1 µM recombinant human Parkin protein with 10 µM of the MHPPC derivative in assay buffer (50 mM HEPES pH 8.5, 50 mM NaCl).

  • Incubation: Incubate at 37∘ C for 30 minutes to allow the compound to bind to the Parkin ZnF domains.

  • Probe Addition: Add 2 µM of the Ub-VS probe. Incubate for an additional 45 minutes. Causality: If the MHPPC derivative successfully activates Parkin, the ligase's active site will open, allowing the Ub-VS probe to bind covalently.

  • Termination & Analysis: Quench the reaction with SDS-PAGE loading buffer containing β -mercaptoethanol. Boil for 5 minutes.

  • Validation: Resolve the proteins on a 4-12% Bis-Tris polyacrylamide gel and perform a Western blot using an anti-Parkin antibody. A shift in the Parkin band (approx. +8 kDa per ubiquitin moiety) compared to the vehicle control confirms ligase activation.

Conclusion

The methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate scaffold is a highly tunable pharmacophore. By systematically modifying the 1-phenyl and 3-carboxylate positions, drug development professionals can direct the molecule's activity toward antimicrobial disruption, oxidative stress mitigation, or targeted neuroprotective ligase activation. The integration of robust synthetic methodologies with self-validating pharmacological assays ensures that the development of these derivatives remains both innovative and scientifically rigorous.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Synthesis, molecular docking and ADMET properties of ethyl 4-[3-(ethoxycarbonyl)-1-phenyl-1H-pyrazol... Source: Growing Science URL:[Link]

  • Parkin ligase activation methods and compositions (US10155936B2)
  • Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives Source: MedDocs Publishers URL:[Link]

  • Synthesis and Antimicrobial Activities of Some New Pyrazoles, Oxadiazoles and Isoxazole Bearing Benzofuran Moiety Source: SciELO URL:[Link]

  • Simple and Efficient One-Pot Synthesis, Spectroscopic Characterization and Crystal Structure of Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate Source: MDPI URL:[Link]

Foundational

Physicochemical and Thermodynamic Profiling of Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: A Comprehensive Technical Guide

Introduction Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 118995-01-0; Molecular Weight: 218.21 g/mol ) is a highly valued heterocyclic building block utilized in the synthesis of bioactive small molecules,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 118995-01-0; Molecular Weight: 218.21 g/mol ) is a highly valued heterocyclic building block utilized in the synthesis of bioactive small molecules, agricultural probes, and pharmaceutical intermediates[1]. While its synthetic utility is well-documented, successful downstream formulation, crystallization, and process chemistry require a rigorous understanding of its physicochemical and thermodynamic properties.

As a Senior Application Scientist, the approach to characterizing such a compound must go beyond mere data collection; it requires a self-validating, mechanistic understanding of how the solid state interacts with various solvent environments. This whitepaper provides an authoritative, step-by-step guide to determining the solid-state thermal properties, equilibrium solubility, and dissolution thermodynamics of this specific pyrazole derivative.

Solid-State Thermal Characterization (DSC)

Causality & Logic: The disruption of the crystal lattice is the primary energetic barrier to dissolution. Before solubility can be modeled, one must quantify the melting temperature ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ). Differential Scanning Calorimetry (DSC) is the analytical standard for this, as it measures the heat flow associated with these endothermic phase transitions[2][3]. These parameters are foundational for calculating ideal solubility and identifying potential polymorphic transitions that could derail formulation stability.

Self-Validating Protocol: High-Precision DSC Analysis

To ensure absolute trustworthiness, this protocol incorporates internal calibration and inert atmospheric controls[4].

  • Instrument Calibration: Calibrate the DSC instrument using high-purity reference standards to ensure temperature accuracy within ±0.1∘C . Use Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ) to bracket the expected melting range of the pyrazole derivative[4].

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate into a standard aluminum pan and crimp seal it. Prepare an empty, identically sealed aluminum pan to serve as the reference[3].

  • Thermal Ramping: Equilibrate the system at 25∘C . Apply a linear heating rate of 10∘C/min under a continuous dry nitrogen purge (50 mL/min). The nitrogen environment is critical to prevent oxidative degradation before the melting event occurs.

  • Data Validation: Perform the run in triplicate. The variance in the extrapolated onset Tm​ should be <0.5∘C . Integrate the area under the endothermic melting peak to determine the exact ΔHfus​ [3].

Equilibrium Solubility Determination

Causality & Logic: Solubility dictates a compound's bioavailability and drives the selection of solvents for industrial crystallization. Kinetic solubility methods (like solvent-shift) often suffer from supersaturation artifacts. Therefore, the isothermal shake-flask method—aligned with—is the gold standard for determining true thermodynamic equilibrium solubility[5][6][7].

Self-Validating Protocol: Isothermal Shake-Flask Method
  • Saturation: Add a visible excess of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate to 10 mL of the selected solvent (e.g., water, ethanol, ethyl acetate) in tightly sealed borosilicate glass flasks[5].

  • Equilibration: Submerge the flasks in a thermostatic water bath shaker controlled to a strict ±0.05 K. Agitate continuously at 150 rpm to maximize the solid-liquid interfacial area[5][6].

  • Plateau Verification (Self-Validation): Withdraw 0.5 mL aliquots at 24 h, 48 h, and 72 h. Equilibrium is scientifically confirmed only when the solute concentration variance between consecutive time points is <2% [6].

  • Phase Separation: Centrifuge the withdrawn aliquots at 10,000 rpm for 15 minutes. Critical Step: Centrifugation must occur at the exact experimental temperature to prevent premature precipitation of the dissolved solute[7].

  • Quantification: Dilute the supernatant appropriately and quantify the concentration via HPLC-UV (using a pre-validated calibration curve at the compound's λmax​ ).

ShakeFlaskWorkflow N1 Solid Solute (Excess) N2 Solvent Addition & Sealing N1->N2 N3 Isothermal Shaking (OECD 105) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 HPLC-UV Quantification N4->N5 N6 Thermodynamic Modeling N5->N6

Caption: Step-by-step workflow of the OECD 105 Shake-Flask Method for equilibrium solubility.

Thermodynamic Modeling of Dissolution

Causality & Logic: Raw solubility data is only a snapshot. To predict solubility across a continuous temperature gradient and to understand the molecular solute-solvent interactions (whether the process is enthalpy-driven or entropy-driven), the experimental data must be mathematically modeled[8][9].

The Modified Apelblat Equation

The modified Apelblat equation is a highly reliable semi-empirical model used to correlate solid-liquid equilibrium data across varying temperatures[8][9][10]:

lnx=A+TB​+Cln(T)

Where x is the mole fraction solubility, T is the absolute temperature, and A,B, and C are empirical model parameters derived from experimental regression.

Van't Hoff Analysis

To uncover the fundamental driving forces of the dissolution process, apparent thermodynamic properties are derived using the van't Hoff equation[8][9][11]:

ΔHsol​=−R(∂(1/T)∂lnx​)p​ ΔGsol​=−RTlnx

ΔSsol​=TΔHsol​−ΔGsol​​

ThermodynamicPathway Solid Crystal Lattice (Solid State) Gas Gaseous Solute (Isolated Molecules) Solid->Gas Lattice Disruption (Endothermic, +ΔH) Solution Dissolved Solute (Solvated State) Solid->Solution Net Dissolution (ΔH_sol) Gas->Solution Solvation Process (Exothermic, -ΔH)

Caption: Thermodynamic pathway of dissolution illustrating lattice disruption and solvation.

Quantitative Data Presentation

Note: The following tables represent synthesized baseline data typical for substituted pyrazole carboxylates to illustrate the expected output of the aforementioned protocols.

Table 1: Solid-State Properties (via DSC) | Compound | Molecular Weight ( g/mol ) | Tm​ (K) | ΔHfus​ (kJ/mol) | | :--- | :--- | :--- | :--- | | Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | 218.21 | 412.15 | 28.45 |

Table 2: Apparent Thermodynamic Properties of Dissolution at 298.15 K | Solvent | Mole Fraction Solubility ( x×104 ) | ΔGsol​ (kJ/mol) | ΔHsol​ (kJ/mol) | ΔSsol​ (J/mol·K) | | :--- | :--- | :--- | :--- | :--- | | Water | 0.45 | 24.8 | 35.2 | 34.8 | | Ethanol | 112.5 | 11.1 | 22.4 | 37.9 | | Ethyl Acetate | 245.0 | 9.2 | 18.6 | 31.5 |

Data Interpretation: The positive ΔHsol​ values indicate an endothermic dissolution process across all solvents, meaning the solubility of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate will increase proportionally with temperature[2][9]. The significantly higher solubility in ethyl acetate and ethanol compared to water is driven by a lower enthalpic penalty ( ΔHsol​ ), reflecting highly favorable solute-solvent interactions (such as hydrogen bonding with the hydroxyl and carboxylate groups) that effectively compensate for the energy required to break the crystal lattice[9][11].

Conclusion

The rigorous physicochemical profiling of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate requires a synchronized approach combining high-precision thermal analysis (DSC) and standardized equilibrium solubility measurements (OECD 105). By executing self-validating protocols and correlating the resulting data with robust thermodynamic models like the Apelblat and van't Hoff equations, researchers can accurately predict the phase behavior of this critical building block. This foundational knowledge is non-negotiable for optimizing downstream synthetic scaling and pharmaceutical formulation processes.

References

  • Sapphire Bioscience. "Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate Product Data." Available at:

  • Sigma-Aldrich. "3-methyl-1-phenyl-1h-pyrazole-4-carboxaldehyde and Related Pyrazoles." Available at:

  • U.S. EPA / Regulations.gov. "DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD (OECD 105)." Available at:

  • Electronic Code of Federal Regulations (eCFR). "40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method." Available at:

  • Journal of Chemical & Engineering Data (ACS). "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents." Available at:

  • Figshare / ACS. "Determination and Correlation of Solubility of 3,4-Dinitro‑1H‑pyrazole in Different Pure Solvents from 298.15 K to 338.15 K." Available at:

  • Torontech. "Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights." Available at:

  • Asian Journal of Research in Chemistry. "Measurement, Correlation and DFT study for Solubility of Glutaric acid in Water + Ethanol binary solvents at T = (293.15 to 313.15) K." Available at:

  • Journal of Chemical & Engineering Data (ACS). "Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols." Available at:

  • National Institutes of Health (NIH / PMC). "Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions." Available at:

Sources

Exploratory

A Methodological Framework for Elucidating the Receptor Binding Affinity of Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Abstract The therapeutic potential of novel chemical entities is fundamentally linked to their interaction with specific biological targets. Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a member of the diverse py...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The therapeutic potential of novel chemical entities is fundamentally linked to their interaction with specific biological targets. Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a member of the diverse pyrazole class of heterocyclic compounds, presents an intriguing scaffold for drug discovery. While the broader pyrazole family is known for a wide range of biological activities, the specific receptor binding profile of this particular molecule remains uncharacterized. This technical guide outlines a comprehensive, multi-pronged strategy for the systematic investigation of its receptor binding affinity. We present a robust framework commencing with in silico prediction of potential targets, followed by detailed protocols for in vitro validation using radioligand binding assays, and culminating in functional assays to ascertain the biological consequence of binding. This document serves as a roadmap for researchers and drug development professionals, providing the theoretical basis and practical methodologies required to elucidate the pharmacological profile of this and other novel compounds. Our approach emphasizes experimental causality and self-validating systems to ensure the generation of reliable and reproducible data.

Introduction: The Pyrazole Scaffold and the Imperative for Target Identification

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents. The biological activity of these compounds is contingent upon their selective binding to specific protein targets. For a novel derivative such as methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the initial and most critical step in its journey towards therapeutic relevance is the identification of its molecular targets.

This guide provides a systematic workflow to de-orphanize this compound, moving from broad, computational predictions to specific, high-fidelity experimental validation. Understanding the receptor binding affinity is paramount as it informs on potency, selectivity, and potential off-target effects, all of which are critical parameters in drug development.

Phase 1: In Silico Target Prediction – A Hypothesis-Driven Approach

Before embarking on resource-intensive in vitro screening, a computational approach can effectively narrow the field of potential receptor targets. This phase leverages the known chemical space and protein structures to generate a data-driven hypothesis.

Ligand-Based Virtual Screening

The principle of molecular similarity, where structurally similar molecules often exhibit comparable biological activities, underpins this approach.

Experimental Protocol:

  • Database Selection: Utilize comprehensive chemical databases such as PubChem, ChEMBL, and BindingDB.

  • Similarity Search: Employ Tanimoto similarity scores to identify known compounds with a high degree of structural similarity to methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

  • Target Collation: Compile a list of the known biological targets for the identified similar compounds.

  • Hypothesis Generation: Receptors that frequently appear in the target list of structurally related molecules are prioritized as potential binding partners.

Structure-Based Virtual Screening (Molecular Docking)

This method computationally models the interaction between the compound (ligand) and the three-dimensional structure of a potential receptor to predict binding energy and conformation.

Experimental Protocol:

  • Receptor Library Preparation: Curate a library of high-resolution crystal structures of potential receptors, identified from the ligand-based screen or based on the known pharmacology of pyrazole derivatives (e.g., cyclooxygenase enzymes, various kinases, GPCRs).

  • Ligand Preparation: Generate a low-energy 3D conformation of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

  • Docking Simulation: Use validated docking software (e.g., AutoDock, Glide, GOLD) to predict the binding pose and affinity (scoring function) of the compound within the binding pocket of each receptor.

  • Analysis and Prioritization: Rank the receptors based on the predicted binding energies and analysis of key interacting residues. Favorable interactions, such as hydrogen bonds and hydrophobic contacts, lend confidence to the prediction.

Workflow for In Silico Target Prediction

cluster_ligand Ligand-Based Screening cluster_structure Structure-Based Screening l_start Input Compound: Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate l_db Search Chemical Databases (PubChem, ChEMBL) l_start->l_db s_dock Molecular Docking Simulation (e.g., AutoDock) l_start->s_dock l_sim Identify Structurally Similar Compounds l_db->l_sim l_targets Collate Known Targets of Similar Compounds l_sim->l_targets hypothesis Generate Prioritized List of Potential Receptors l_targets->hypothesis s_lib Prepare Receptor Structure Library (PDB) s_lib->s_dock s_analyze Analyze Binding Energy and Pose s_dock->s_analyze s_analyze->hypothesis caption Figure 1: In Silico Target Prediction Workflow

Caption: Workflow for computational prediction of receptor targets.

Phase 2: In Vitro Validation – Radioligand Binding Assays

The hypotheses generated from the in silico phase must be validated experimentally. The gold standard for quantifying the interaction between a ligand and a receptor is the radioligand binding assay.

Principle of the Competitive Binding Assay

This assay measures the ability of the test compound (methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate) to displace a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. The IC₅₀ can then be converted to a binding affinity constant (Ki).

Detailed Experimental Protocol
  • Receptor Preparation:

    • Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the receptor of interest).

    • Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of the receptor membranes and the radiolabeled ligand.

    • Add increasing concentrations of the unlabeled test compound (methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate).

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The bound radioligand will be retained on the filter, while the unbound will pass through.

  • Quantification:

    • Wash the filters to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Receptor Binding Affinity

Target ReceptorRadioligand UsedKd of Radioligand (nM)Calculated IC₅₀ (nM)Calculated Ki (nM)
Example: Receptor A[³H]-Ligand X1.55020
Example: Receptor B[¹²⁵I]-Ligand Y0.8>10,000N/A

Workflow for Radioligand Binding Assay

prep Prepare Receptor Membranes and Radioligand setup Set up Assay Plate: Membranes + Radioligand + Increasing [Test Compound] prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration to Separate Bound from Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: Calculate IC₅₀ and Ki count->analyze caption Figure 2: Radioligand Binding Assay Workflow

Caption: Experimental workflow for determining binding affinity.

Phase 3: Functional Assays – Assessing Biological Activity

Demonstrating that the compound binds to a receptor is only part of the story. It is crucial to determine the functional consequence of this binding – does it activate the receptor (agonism), block its activity (antagonism), or have no effect (silent binding)?

Selection of a Functional Assay

The choice of assay depends on the type of receptor. For a G-protein coupled receptor (GPCR), a common target class, one might measure changes in downstream second messengers like cyclic AMP (cAMP).

Experimental Protocol: cAMP Assay (for a Gs- or Gi-coupled GPCR)

  • Cell Culture: Use cells expressing the target GPCR.

  • Compound Treatment: Treat the cells with varying concentrations of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

  • Agonist Mode: To test for agonism, measure the cAMP levels produced by the cells. An increase (for Gs) or decrease (for Gi) in cAMP indicates agonist activity.

  • Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound, then stimulate them with a known agonist for the receptor. If the test compound is an antagonist, it will block the agonist-induced change in cAMP.

  • Detection: Use a commercially available cAMP assay kit (e.g., HTRF, ELISA) to quantify the changes in intracellular cAMP levels.

  • Data Analysis: Plot the response (e.g., cAMP concentration) against the log concentration of the test compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Signaling Pathway for a Gs-Coupled GPCR

ligand Agonist (e.g., Test Compound) receptor Gs-Coupled Receptor ligand->receptor g_protein G Protein (Gs) receptor->g_protein activates ac Adenylate Cyclase g_protein->ac activates camp cAMP (Second Messenger) ac->camp catalyzes atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka activates response Cellular Response pka->response phosphorylates caption Figure 3: Gs-Coupled GPCR Signaling Pathway

Caption: Simplified Gs-coupled GPCR signaling cascade.

Conclusion and Future Directions

This guide has detailed a logical and robust workflow for determining the receptor binding affinity and functional activity of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. By integrating in silico prediction with rigorous in vitro validation, researchers can efficiently identify and characterize the molecular targets of this novel compound. The data generated from these studies—specifically the Ki values for various receptors and the functional confirmation of agonism or antagonism—are foundational for any subsequent drug development efforts. Future work would involve expanding the screening to a broader panel of receptors to assess selectivity, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity, and ultimately, in vivo studies to evaluate its therapeutic potential.

References

  • PubChem. National Center for Biotechnology Information. [Link]

  • ChEMBL. European Bioinformatics Institute. [Link]

  • BindingDB. The Binding Database. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • AutoDock. The Scripps Research Institute. [Link]

Foundational

Spectroscopic analysis (IR, Mass Spec) of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Spectroscopic Deconstruction of Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: A Senior Scientist’s Guide to IR and HRMS Characterization The Analytical Imperative Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylat...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Deconstruction of Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: A Senior Scientist’s Guide to IR and HRMS Characterization

The Analytical Imperative

Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS 118995-01-0)[1] represents a highly functionalized heterocyclic scaffold frequently encountered in medicinal chemistry and agrochemical development. Its unique architecture—comprising an electron-rich pyrazole core, an N-phenyl ring, a hydrogen-bond donating hydroxyl group, and an electron-withdrawing methyl ester—presents a complex electronic environment. As a Senior Application Scientist, my objective in this whitepaper is to move beyond basic spectral assignments and delve into the causality of its spectroscopic behavior. We will explore how intramolecular forces dictate its Fourier-Transform Infrared (FT-IR) signature and how specific bond labilities drive its High-Resolution Mass Spectrometry (HRMS) fragmentation pathways.

Molecular Architecture & Spectroscopic Causality

The analytical strategy for this molecule is dictated by its structural features. The proximity of the 4-hydroxyl group to the 3-carboxylate ester creates a strong propensity for intramolecular hydrogen bonding. This interaction is not merely a structural curiosity; it fundamentally alters the vibrational force constants of both the O-H and C=O bonds, shifting their IR absorption frequencies. Furthermore, under electrospray ionization (ESI), the pyrazole core exhibits characteristic ring-opening and neutral loss behaviors (e.g., expulsion of HCN or N₂)—fragmentation mechanisms that are highly diagnostic of substituted pyrazoles[2].

Vibrational Interrogation: FT-IR Analysis

Infrared spectroscopy provides a direct window into the functional group environment of the molecule. For this compound, Attenuated Total Reflectance (ATR) FT-IR is the method of choice due to its non-destructive nature and minimal sample preparation requirements[3].

Causality in Vibrational Modes: Typically, a free phenolic or enolic O-H stretch appears as a sharp peak around 3500 cm⁻¹. However, due to the intramolecular hydrogen bonding with the adjacent ester carbonyl, this peak broadens and shifts to lower wavenumbers (3100–3300 cm⁻¹). Consequently, the ester C=O stretch, normally expected at ~1735 cm⁻¹ for a methyl ester, is weakened by this hydrogen bond and conjugated to the pyrazole ring, shifting its absorption down to the 1680–1710 cm⁻¹ range[4].

Table 1: Diagnostic FT-IR Vibrational Modes

Functional GroupExpected Wavenumber (cm⁻¹)IntensityMechanistic Rationale
O-H Stretch 3100 – 3300Broad, MediumIntramolecular H-bonding to the C=O oxygen lowers the bond force constant.
C=O Stretch 1680 – 1710Sharp, StrongConjugation with the pyrazole ring and H-bonding weakens the C=O double bond character.
C=C / C=N 1500 – 1600Multiple, StrongAromatic breathing modes of the phenyl and pyrazole rings.
C-O Stretch 1200 – 1250Sharp, StrongAsymmetric stretching of the ester C-O-C linkage.
Phenyl C-H 750 & 690Sharp, StrongOut-of-plane C-H bending characteristic of the monosubstituted 1-phenyl group.

Self-Validating ATR-FTIR Protocol:

  • System Suitability (Validation Check): Before analyzing the sample, acquire a background spectrum of ambient air. Next, run a traceable polystyrene calibration film. Verify that the reference peak at 1601.2 cm⁻¹ is detected within ±1.0 cm⁻¹. Do not proceed if calibration fails.

  • Sample Application: Deposit 2–5 mg of desiccated methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate directly onto the diamond ATR crystal.

  • Pressure Optimization: Lower the ATR anvil. Monitor the real-time spectral preview; increase pressure until the C=O peak intensity reaches a stable maximum (typically ~70-80% of the anvil's maximum torque) to ensure uniform optical contact.

  • Acquisition: Collect 64 co-added scans at a resolution of 4 cm⁻¹ over the 4000–400 cm⁻¹ range.

  • Data Processing: Apply an advanced ATR correction algorithm to compensate for wavelength-dependent penetration depth, followed by atmospheric suppression (H₂O/CO₂).

Ionization & Fragmentation Dynamics: HRMS Analysis

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) coupled to a Quadrupole Time-of-Flight (Q-TOF) analyzer provides exact mass data and structural elucidation through Collision-Induced Dissociation (CID).

Ionization Causality: The molecule (Exact Mass: 218.0691 Da) readily ionizes in positive mode via protonation of the pyrazole nitrogen or ester carbonyl, yielding an [M+H]⁺ ion at m/z 219.077. Interestingly, the highly polarized 4-hydroxyl group makes the molecule amenable to negative mode ESI, yielding an [M-H]⁻ ion at m/z 217.062, providing orthogonal confirmation of the molecular weight.

Fragmentation Dynamics (CID): Upon isolation and fragmentation of the [M+H]⁺ ion, the weakest bonds break first. The methyl ester undergoes facile neutral loss of methanol (CH₃OH, 32 Da) to form an acylium-like ion at m/z 187.050. Subsequent loss of carbon monoxide (CO, 28 Da) yields m/z 159.055. Higher collision energies trigger the deep structural cleavage of the pyrazole core, characterized by the expulsion of HCN or N₂, a hallmark of pyrazole mass spectrometry[2]. The robust N-phenyl bond often survives these initial cleavages, eventually yielding a stable phenyl cation at m/z 77.039.

Table 2: ESI-HRMS Exact Mass and CID Fragmentation Data

Ion SpeciesFormulaTheoretical m/zDiagnostic Significance
[M+H]⁺ (Precursor) [C₁₁H₁₁N₂O₃]⁺219.0764Confirms intact molecular formula (Mass error < 2 ppm).
[M-H]⁻ (Precursor) [C₁₁H₉N₂O₃]⁻217.0619Confirms the presence of the acidic 4-hydroxyl proton.
Fragment 1 (-MeOH) [C₁₀H₇N₂O₂]⁺187.0502Validates the presence of a methyl ester group.
Fragment 2 (-CO) [C₉H₇N₂O]⁺159.0553Sequential loss confirming the ester carbonyl.
Phenyl Cation [C₆H₅]⁺77.0386Confirms the 1-phenyl substitution on the pyrazole ring.

Self-Validating LC-ESI-MS/MS Protocol:

  • Mass Calibration (Validation Check): Infuse a standard ESI tuning mix. Verify that the mass accuracy for reference ions (e.g., m/z 118.0862 and 322.0481) is strictly < 2 ppm. Adjust the TOF flight tube temperature and re-calibrate if necessary.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol. Perform a 1:1000 serial dilution in 50:50 Methanol:Water containing 0.1% Formic Acid to achieve a 1 µg/mL working solution.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm). Use a fast gradient (5% to 95% Acetonitrile over 5 minutes) to separate the analyte from any potential synthesis byproducts or degradation artifacts.

  • Acquisition: Operate the source at a capillary voltage of 3.5 kV. Isolate the m/z 219.07 precursor in the quadrupole.

  • CID Execution: Apply a ramped collision energy (15–35 eV) using ultra-high purity Nitrogen as the collision gas to capture both primary (ester cleavage) and secondary (pyrazole ring opening) fragmentation events.

Analytical Workflows & Logical Relationships

Below are the logical relationship mappings for the CID fragmentation pathway and the self-validating analytical workflow.

Fragmentation M_plus [M+H]⁺ Precursor m/z 219.077 (C11H11N2O3)⁺ Loss_MeOH Neutral Loss: CH3OH (-32 Da) M_plus->Loss_MeOH Loss_HCN Pyrazole Ring Cleavage Loss of HCN / N2 M_plus->Loss_HCN Frag_187 Fragment Ion m/z 187.050 (C10H7N2O2)⁺ Loss_MeOH->Frag_187 Loss_CO Neutral Loss: CO (-28 Da) Frag_187->Loss_CO Frag_159 Fragment Ion m/z 159.055 (C9H7N2O)⁺ Loss_CO->Frag_159 Frag_77 Phenyl Cation m/z 77.039 (C6H5)⁺ Loss_HCN->Frag_77

Logical relationship of the ESI-MS/MS Collision-Induced Dissociation (CID) fragmentation pathway.

Workflow Sample Compound: CAS 118995-01-0 Desiccated Solid ValIR System Check: Polystyrene Film Sample->ValIR ValMS System Check: ESI Tuning Mix (<2 ppm) Sample->ValMS PrepIR ATR-FTIR Prep (Neat Solid on Diamond) ValIR->PrepIR IRAcq IR Acquisition (4000-400 cm⁻¹) PrepIR->IRAcq DataMerge Orthogonal Data Synthesis & Structural Confirmation IRAcq->DataMerge PrepMS LC-MS Prep (1 µg/mL in MeOH/H2O) ValMS->PrepMS MSAcq ESI-MS/MS Acquisition (Pos/Neg Ion Mode) PrepMS->MSAcq MSAcq->DataMerge

Self-validating analytical workflow for orthogonal spectroscopic characterization.

References

  • Source: sapphirebioscience.
  • Source: intechopen.
  • Source: ucla.
  • Title: IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Step-by-Step Guide to the Synthesis of Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Introduction Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The targeted synthesis of specifically substituted pyrazoles is therefore of high interest to researchers in these fields. This document provides a comprehensive, step-by-step protocol for the synthesis of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a functionalized pyrazole with potential applications as a scaffold in drug discovery.

The synthetic strategy outlined herein is based on the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3] In this specific application, we propose the use of diethyl 2-hydroxymalonate as the 1,3-dicarbonyl equivalent and phenylhydrazine as the hydrazine component. The hydroxyl group at the 2-position of the malonate is strategically positioned to yield the desired 4-hydroxypyrazole upon cyclization.

This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also insights into the underlying reaction mechanism and the rationale for the chosen experimental parameters.

Reaction Principle: The Knorr Pyrazole Synthesis with a Hydroxylated Precursor

The fundamental transformation in this synthesis is the condensation reaction between phenylhydrazine and diethyl 2-hydroxymalonate. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[1][3] The presence of the hydroxyl group on the malonate backbone is carried through the reaction sequence to afford the final 4-hydroxylated product.

The overall reaction is as follows:

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
PhenylhydrazineReagent Grade, ≥97%Sigma-Aldrich
Diethyl 2-hydroxymalonateSynthesis Grade, ≥95%Combi-Blocks
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific
Glacial Acetic AcidACS Reagent, ≥99.7%VWR
Ethyl Acetate (EtOAc)HPLC Grade, ≥99.9%EMD Millipore
HexaneHPLC Grade, ≥98.5%Honeywell
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent, GranularJ.T. Baker
Silica Gel60 Å, 230-400 meshSorbent Technologies
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope Labs

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Stir bars

  • Glass funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add diethyl 2-hydroxymalonate (1.76 g, 10 mmol, 1.0 eq).

    • Dissolve the diethyl 2-hydroxymalonate in 30 mL of anhydrous methanol.

    • In a separate beaker, dissolve phenylhydrazine (1.08 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous methanol.

  • Reaction Execution:

    • Slowly add the phenylhydrazine solution to the stirred solution of diethyl 2-hydroxymalonate at room temperature.

    • Add a catalytic amount of glacial acetic acid (0.1 mL) to the reaction mixture.

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) with continuous stirring.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 50 mL of ethyl acetate.

    • Transfer the solution to a 250 mL separatory funnel and wash with 2 x 30 mL of a saturated aqueous sodium bicarbonate solution, followed by 1 x 30 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 40%).

    • Collect the fractions containing the desired product (as identified by TLC) and combine them.

    • Evaporate the solvent from the combined fractions to yield methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as a solid.

  • Characterization:

    • The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product reagents Dissolve Phenylhydrazine & Diethyl 2-hydroxymalonate in Methanol mix Combine Reactants & Add Acetic Acid reagents->mix reflux Reflux for 4-6 hours mix->reflux evaporation Remove Solvent reflux->evaporation extraction Liquid-Liquid Extraction evaporation->extraction drying Dry & Concentrate extraction->drying chromatography Column Chromatography drying->chromatography product Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate chromatography->product

Caption: Experimental workflow for the synthesis of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Understanding the Mechanism

The formation of the 4-hydroxypyrazole ring proceeds through a well-understood cyclocondensation mechanism. The key steps are illustrated below.

Reaction_Mechanism cluster_reactants cluster_intermediates cluster_product phenylhydrazine Phenylhydrazine hydrazone Hydrazone Intermediate phenylhydrazine->hydrazone Condensation hydroxymalonate Diethyl 2-hydroxymalonate hydroxymalonate->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Cyclization product Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate cyclized_intermediate->product Dehydration

Caption: Proposed reaction mechanism for the formation of the 4-hydroxypyrazole.

  • Hydrazone Formation: The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl groups of diethyl 2-hydroxymalonate, followed by the elimination of a molecule of ethanol to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as a nucleophile, attacking the remaining ester carbonyl group in an intramolecular fashion. This leads to the formation of a five-membered ring intermediate.

  • Dehydration: The cyclized intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring, yielding the final product.

Data Summary

The following table summarizes the key quantitative data for the starting materials and the expected product.

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Equivalents
PhenylhydrazineC₆H₈N₂108.14101.0
Diethyl 2-hydroxymalonateC₇H₁₂O₅176.17101.0
Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateC₁₁H₁₀N₂O₃218.21--

Safety Precautions

  • Phenylhydrazine: Phenylhydrazine is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.

  • Solvents: Methanol, ethyl acetate, and hexane are flammable. Keep away from open flames and ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reflux time and monitor by TLC. Ensure anhydrous conditions.
Product loss during work-upBe careful during the extraction and washing steps.
Impure ProductInefficient purificationOptimize the eluent system for column chromatography. Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
No ReactionInactive reagentsUse freshly opened or purified reagents. Check the quality of the starting materials.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. By leveraging the classical Knorr pyrazole synthesis with a hydroxylated precursor, this method offers a straightforward route to this functionalized heterocyclic compound. The provided step-by-step instructions, mechanistic insights, and troubleshooting guide are intended to facilitate the successful and safe execution of this synthesis in a laboratory setting.

References

  • Synthesis of Chromone-Related Pyrazole Compounds. Marine Drugs, 2013. Available at: [Link]

  • Formation of 4-hydroxy-5-[aryl(alkyl)-1H-pyrazol-4-yl]benzene-1,2-dicarbonitriles in reactions of benzofurans with hydrazines. ResearchGate, 2017. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 2017. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2017. Available at: [Link]

  • Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 2017. Available at: [Link]

Sources

Application

Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as a precursor in drug discovery

Application Note: Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as a Privileged Scaffold in Drug Discovery Introduction & Mechanistic Rationale Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 118995-01-0)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as a Privileged Scaffold in Drug Discovery

Introduction & Mechanistic Rationale

Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 118995-01-0)[1] represents a highly versatile, privileged building block in medicinal chemistry. The rigid 1-phenylpyrazole core provides a stable, planar architecture capable of extensive π−π stacking and hydrophobic interactions within target protein binding pockets.

The true value of this precursor lies in its orthogonal reactivity, which enables the divergent synthesis of highly functionalized drug libraries:

  • The C3-Carboxylate (Methyl Ester): Serves as a masked hydrogen-bond donor/acceptor. Upon hydrolysis and amidation, the resulting carboxamide forms critical hydrogen bonds with target backbones (e.g., Tyr58B and Thr35 in Factor XIa)[2].

  • The C4-Hydroxyl Group: Provides a synthetic handle for O-alkylation or cross-coupling, allowing researchers to probe adjacent sub-pockets without disrupting the core binding mode.

  • The N1-Phenyl Ring: Anchors the molecule in lipophilic pockets, acting as a critical P1 or P2 fragment depending on the target[3].

Core Applications in Drug Discovery

Recent literature highlights the adaptability of the 1-phenylpyrazole-3-carboxamide core across diverse therapeutic areas:

  • Targeting Apoptosis (MCL-1 Inhibition): Myeloid cell leukemia-1 (MCL-1) is an antiapoptotic protein overexpressed in various tumors, leading to drug resistance. Phenylpyrazole derivatives synthesized from this core have been identified as selective MCL-1 inhibitors that bind precisely to the BH3-domain-binding pocket[4][5]. Optimized derivatives exhibit submicromolar binding affinities ( Ki​=0.6μM ) and induce caspase-dependent apoptosis in leukemia cells, demonstrating up to 43% in vivo tumor growth inhibition[4][5].

  • Targeting Coagulation (Factor XIa Inhibition): Fragment-based lead generation has successfully utilized 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives as privileged fragments for FXIa inhibitors[2][3]. The carboxamide moiety directly interacts with the FXIa backbone, yielding potent anticoagulants ( Ki​=90.37nM ) with excellent in vitro coagulation activities and significantly reduced bleeding risks compared to traditional therapies[2].

  • Targeting Epigenetics and Inflammation (HDAC6 Inhibition/Degradation): For the treatment of acute liver injury (ALI), novel N-phenyl-5-propyl-1H-pyrazole-3-carboxamides have been developed to selectively target Histone Deacetylase 6 (HDAC6)[6][7]. These compounds demonstrate high antinecroptotic activity ( IC50​=0.5nM ) and act as potent HDAC6 degraders ( DC50​=0.96nM ), significantly downregulating inflammatory cytokines like TNF- α , IL-1 β , and IL-6[6][7].

Physicochemical & Structural Data

The table below summarizes the key quantitative data associated with the precursor and its functionalized derivatives across different therapeutic targets.

Compound / ScaffoldTargetKey Activity MetricPrimary Mechanism
Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate PrecursorN/A (Building Block)Orthogonal functionalization at C3 and C4
GQN-B37-E (Phenylpyrazole deriv.) MCL-1 Ki​=0.6μM BH3-domain binding; BIM release[4]
Compound 7za (Pyrazole-3-carboxamide) Factor XIa Ki​=90.37nM H-bonding with Tyr58B and Thr35[2]
Compound 6 (N-phenyl-pyrazole-3-carboxamide) HDAC6 IC50​=4.95nM Selective HDAC6 inhibition & degradation[6][7]

Experimental Workflows & Protocols

To utilize Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate effectively, researchers must employ highly regioselective synthetic steps. The following self-validating protocols describe the functionalization of the C4-hydroxyl group followed by the conversion of the C3-ester to a target carboxamide.

Protocol A: Regioselective O-Alkylation of the C4-Hydroxyl Group

Causality Insight: Alkylating the C4-hydroxyl group prior to ester hydrolysis is critical. If hydrolysis is performed first, the resulting carboxylic acid will compete with the hydroxyl group during alkylation, leading to a complex, low-yielding mixture of O-alkylated and esterified products.

  • Preparation: Dissolve 1.0 eq of Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.0 eq of anhydrous Potassium Carbonate ( K2​CO3​ ). Causality: K2​CO3​ is chosen over stronger bases like NaH to prevent potential degradation or transesterification of the C3 methyl ester.

  • Alkylation: Add 1.2 eq of the desired alkyl halide (e.g., benzyl bromide) dropwise at 0∘C .

  • Reaction: Warm the mixture to room temperature and stir for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The product spot will appear less polar (higher Rf) than the starting material.

  • Workup: Quench the reaction with ice water. Extract the aqueous layer with Ethyl Acetate ( ). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Ester Hydrolysis and Amidation Coupling

Causality Insight: Lithium hydroxide (LiOH) is specifically utilized for hydrolysis instead of NaOH or KOH. The lithium carboxylate intermediate exhibits superior solubility in the MeOH/H2O solvent system, preventing premature precipitation and ensuring complete conversion of the sterically hindered C3-ester[2].

  • Hydrolysis: Dissolve the O-alkylated intermediate (1.0 eq) in a 2:1 mixture of Methanol and Water. Add 4.0 eq of LiOH⋅H2​O .

  • Heating: Stir the reaction mixture at 40∘C for 6-8 hours until TLC indicates complete consumption of the ester[2].

  • Acidification (Critical Step): Concentrate the mixture to remove Methanol. Dilute with water and cool to 0∘C . Slowly add 1M HCl until the pH reaches 3-4. Causality: A pH > 4 will result in incomplete protonation and poor extraction yields, while a pH < 2 may cause acid-catalyzed degradation of sensitive O-alkyl groups.

  • Extraction: Extract the precipitated carboxylic acid with Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Dry and concentrate to yield the intermediate acid.

  • Amidation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add 1.5 eq of EDCI and 1.5 eq of HOBt. Stir for 15 minutes to form the active ester.

  • Coupling: Add 1.2 eq of the target amine (e.g., an aniline derivative) and 2.0 eq of DIPEA. Stir at room temperature for 12 hours.

  • Purification: Quench with water, extract with Dichloromethane, and purify the target pyrazole-3-carboxamide via silica gel column chromatography.

Visualizations

SynthesisWorkflow A Methyl 4-hydroxy-1-phenyl -1H-pyrazole-3-carboxylate (Precursor) B O-Alkylation (K2CO3, R-X, DMF) A->B Step 1 C 4-Alkoxy Intermediate B->C D Ester Hydrolysis (LiOH, MeOH/H2O) C->D Step 2 E Carboxylic Acid Intermediate D->E F Amidation Coupling (EDCI, HOBt, R'-NH2) E->F Step 3 G Target Carboxamide (Drug Lead) F->G

Fig 1: Stepwise functionalization of the pyrazole precursor to generate drug leads.

BioPathway cluster_MCL1 Target 1: Oncology cluster_HDAC6 Target 2: Acute Liver Injury Lead Pyrazole-3-carboxamide Derivative MCL1 MCL-1 Inhibition (BH3 Domain) Lead->MCL1 Selective Binding HDAC6 HDAC6 Inhibition & Degradation Lead->HDAC6 Selective Binding BIM BIM Release MCL1->BIM Apoptosis Caspase-Dependent Apoptosis BIM->Apoptosis Inflam Downregulation of TNF-α, IL-1β, IL-6 HDAC6->Inflam Necrosis Reduced Necroptosis & Inflammation Inflam->Necrosis

Fig 2: Dual pharmacological pathways targeted by functionalized pyrazole-3-carboxamides.

References

  • Gong, Q., et al. "Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity." ACS Omega 2024, 9(25), 27369-27396. URL:[Link]

  • Wei, Q., et al. "Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors." Molecules 2018, 23(8), 2002. URL:[Link]

  • Author Group. "Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury." Journal of Medicinal Chemistry 2025, 68(1), 531-554. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Catalytic Synthesis of Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist Introduction and Strategic Overview Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their wide spectrum...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3] The specific target of this guide, methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, and its tautomers, represent a highly versatile class of intermediates. The presence of multiple functional groups—a hydroxyl, an ester, and an N-phenylated pyrazole core—allows for extensive downstream derivatization, making it a valuable building block for drug discovery and fine chemical synthesis.

This document provides a detailed guide for researchers and drug development professionals on the catalytic synthesis of this pyrazole derivative. The primary synthetic route involves a [3+2] cyclocondensation reaction between phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD).[4] We will explore a baseline thermal protocol and discuss the implementation of catalytic systems to enhance reaction efficiency and yield.

The final product, often named methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in literature, exists in a tautomeric equilibrium with its 4-hydroxy and keto (pyrazolin-5-one) forms.[4] For clarity, this guide will refer to the compound by the name provided in the topic, while acknowledging the underlying tautomerism that is fundamental to its chemistry.

Reaction Mechanism and Catalytic Rationale

The core transformation is the reaction of a 1,3-dielectrophile (DMAD) with a 1,2-dinucleophile (phenylhydrazine). The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The terminal, more nucleophilic nitrogen (Nβ) of phenylhydrazine attacks one of the electrophilic sp-hybridized carbons of DMAD.[5] This initial Michael-type addition forms a zwitterionic or enamine intermediate.

  • Intramolecular Cyclization: The second nitrogen atom (Nα) then performs an intramolecular nucleophilic attack on the ester carbonyl group, leading to a five-membered ring intermediate.

  • Aromatization: Subsequent proton transfer and tautomerization lead to the formation of the stable, aromatic pyrazole ring.

Catalysis Rationale: While this reaction can proceed thermally, catalysts are employed to accelerate the key steps.

  • Acid Catalysis: A Brønsted or Lewis acid can activate the DMAD substrate, increasing its electrophilicity and facilitating the initial nucleophilic attack by phenylhydrazine.[6]

  • Base Catalysis: A base can deprotonate the phenylhydrazine, enhancing its nucleophilicity and promoting a more rapid initial addition step.

Below is a generalized schematic of the reaction and the key mechanistic steps.

G cluster_reactants Reactants cluster_mechanism Reaction Pathway Phenylhydrazine Phenylhydrazine Intermediate Zwitterionic/Enamine Intermediate Phenylhydrazine->Intermediate 1. Nucleophilic Attack DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized 2. Intramolecular Cyclization Product Methyl 4-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate (Tautomeric Mixture) Cyclized->Product 3. Aromatization/ Tautomerization Catalyst Catalyst (Acid or Base) Catalyst->Intermediate Accelerates

Caption: Generalized workflow for the synthesis of the target pyrazole.

Experimental Protocols

This section details three distinct protocols for the synthesis. Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Baseline Thermal Synthesis (Non-Catalytic)

This method, adapted from established literature, serves as a reliable baseline for the synthesis without an external catalyst, relying on thermal energy to drive the reaction.[4]

Materials:

  • Phenylhydrazine (2.0 mmol, 0.22 g)

  • Dimethyl acetylenedicarboxylate (DMAD) (2.0 mmol, 0.28 g, 0.245 mL)

  • Toluene (5 mL)

  • Dichloromethane (DCM) (5 mL)

  • Ethanol (for recrystallization)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add toluene (5 mL) and dichloromethane (5 mL).

  • Reagent Addition: Add phenylhydrazine (2.0 mmol) to the solvent mixture. While stirring, add dimethyl acetylenedicarboxylate (2.0 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (the boiling point of the DCM/toluene azeotrope will be lower than pure toluene) and maintain for 2 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting materials indicates completion.

  • Work-up: After 2 hours, remove the heat source and allow the flask to cool to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude white solid is purified by recrystallization from hot ethanol to yield the final product.

Expected Results:

  • Yield: Good to excellent.

  • Appearance: White crystalline solid.

  • Characterization Data[4]:

    • ¹H NMR (300 MHz, DMSO-d₆): δ 12.16 (s, 1H, OH), 7.74–7.34 (m, 5H, Ar-H), 5.98 (s, 1H, pyrazole-H4), 3.80 (s, 3H, OCH₃).

    • FTIR (ATR, cm⁻¹): 3204 (O-H stretch), 1728 (C=O ester stretch), 1249.

Scientist's Note: The use of a mixed solvent system (Toluene/DCM) helps to maintain a suitable reflux temperature while ensuring solubility of the reactants. Recrystallization is a critical step to remove any unreacted starting materials or side products.

Protocol 2: Acetic Acid Catalyzed Synthesis

This protocol utilizes glacial acetic acid as a mild Brønsted acid catalyst to promote the cyclocondensation, often allowing for lower reaction temperatures or shorter reaction times.

Materials:

  • Phenylhydrazine (2.0 mmol, 0.22 g)

  • Dimethyl acetylenedicarboxylate (DMAD) (2.0 mmol, 0.28 g)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (4-5 drops)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: To a 50 mL round-bottom flask, add ethanol (10 mL), phenylhydrazine (2.0 mmol), and DMAD (2.0 mmol).

  • Catalyst Addition: Add 4-5 drops of glacial acetic acid to the mixture.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture at reflux for 1-2 hours.

  • Monitoring: Monitor the reaction via TLC as described in Protocol 1.

  • Work-up: After cooling, the product often precipitates directly from the ethanol solution. If not, reduce the solvent volume by approximately half using a rotary evaporator and cool the solution in an ice bath to induce crystallization.

  • Purification: Collect the precipitate by vacuum filtration, wash the solid with a small amount of cold ethanol, and dry under vacuum.

Rationale: Acetic acid serves a dual purpose: it protonates the carbonyl of DMAD, making it more susceptible to nucleophilic attack, and it provides a protic medium that facilitates the necessary proton transfers during the cyclization and aromatization steps.

Protocol 3: Vilsmeier-Haack Approach for Related Structures

While not a direct synthesis of the titled compound, the Vilsmeier-Haack reaction is a powerful catalytic method for synthesizing 4-formyl pyrazoles, which are closely related and highly valuable derivatives.[7][8] This protocol illustrates the synthesis of a 4-formyl pyrazole from a hydrazone intermediate, showcasing an alternative catalytic strategy.

Materials:

  • Hydrazone intermediate (formed from a substituted acetophenone and phenylhydrazine) (1.0 mmol)

  • Dimethylformamide (DMF) (5 mL, solvent and Vilsmeier reagent precursor)

  • Phosphorus oxychloride (POCl₃) (3.0 mmol, 0.46 g, 0.28 mL)

  • Round-bottom flask (50 mL)

  • Ice bath, magnetic stirrer

Procedure:

  • Vilsmeier Reagent Formation: In a flask submerged in an ice bath, add dry DMF (5 mL). Slowly add POCl₃ dropwise with vigorous stirring. Stir for 15-20 minutes at 0-5 °C. This forms the electrophilic Vilsmeier reagent [ClCH=N(Me)₂]⁺Cl⁻.

  • Reactant Addition: Dissolve the pre-formed hydrazone (1.0 mmol) in a minimal amount of DMF and add it to the cold Vilsmeier reagent.

  • Reaction: Remove the ice bath and heat the mixture at 70-80 °C for 4-5 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol or ethyl acetate.

Expertise Note: The Vilsmeier-Haack reaction is a formylation and cyclization cascade. The POCl₃ activates DMF to form a potent electrophile which drives the reaction. This method is exceptionally useful for creating pyrazoles with a C4-aldehyde group, a key handle for further synthetic transformations.

G start Start: Assemble Glassware (Flask, Condenser, Stir Bar) reagents Add Solvents and Reactants (Phenylhydrazine, DMAD) start->reagents catalyst Add Catalyst (if applicable) (e.g., Acetic Acid) reagents->catalyst reaction Heat to Reflux (1-4 hours) catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Cool to RT & Evaporate Solvent or Induce Crystallization monitor->workup Complete purify Purify by Recrystallization workup->purify characterize Characterize Product (NMR, IR, MP) purify->characterize end End: Pure Product characterize->end

Caption: A typical experimental workflow for pyrazole synthesis.

Comparative Data Summary

The choice of method depends on available resources, desired reaction time, and scalability. The following table summarizes the key parameters of the described protocols.

Method Catalyst Typical Solvent Temperature (°C) Time (h) Yield Advantages & Considerations
Protocol 1: Thermal NoneToluene/DCMReflux (~60-80)2GoodSimple setup, no catalyst cost. May require higher temperatures.[4]
Protocol 2: Acid-Catalyzed Acetic AcidEthanolReflux (~78)1-2Good-ExcellentFaster reaction, often cleaner with easier product isolation via precipitation.
Protocol 3: Vilsmeier-Haack POCl₃/DMFDMF70-804-5GoodFor synthesis of 4-formyl pyrazoles; powerful but requires stoichiometric reagents and careful handling of POCl₃.[7][8]

References

  • Synthesis and some reactions of 4H-pyrazole derivatives.The Journal of Organic Chemistry.
  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. [Link]

  • One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Arylhydrazine Trapping of Benzynes: Mechanistic Insights and a Route to Azoarenes. PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Describe the reaction mechanism of phenylhydrazine with 2, 4-penta dione.Filo.
  • Proposed mechanism for the reaction between 2,6-dimethyl phenyl... ResearchGate. [Link]

  • Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin... PubMed. [Link]

  • Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]

  • Reaction mechanism of phenylhydrazine with carbonyl. Chemistry Stack Exchange. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.MDPI.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

Sources

Application

Application Note: In Vivo Dosing and Administration Protocols for Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Mechanistic Rationale & Physicochemical Profiling Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is a highly lipophilic prodrug scaffold widely utilized in the development of 2-oxoglutarate (2-OG) dependent dioxygen...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Physicochemical Profiling

Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is a highly lipophilic prodrug scaffold widely utilized in the development of 2-oxoglutarate (2-OG) dependent dioxygenase inhibitors.

The Causality of the Prodrug Design: The free carboxylic acid form of this molecule exhibits poor membrane permeability due to its negative charge at physiological pH. Esterification into a methyl ester masks this charge, significantly enhancing gastrointestinal absorption and cellular uptake. Once inside the target tissue or systemic circulation, the methyl ester is rapidly hydrolyzed by ubiquitous esterases to yield the active moiety: 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

This active metabolite functions as a potent α-ketoglutarate (α-KG) mimic. It forms a bidentate coordination complex with the active-site iron (Fe2+) of target enzymes, such as Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and Histone Demethylases (e.g., KDM5B) [1, 2]. By chelating the active-site iron, the compound competitively inhibits the enzyme, stabilizing downstream targets like HIF-1α or modulating epigenetic transcription.

MOA A Methyl 4-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate (Prodrug) B Intracellular Esterases (Cleavage) A->B Absorption & Metabolism C 4-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylic acid (Active Chelator) B->C Hydrolysis D 2-OG Dependent Dioxygenase (e.g., HIF-PHD / KDM5B) Active Site Fe2+ C->D Bidentate Chelation E Enzyme Inhibition & Downstream Signaling (e.g., HIF-1α Stabilization) D->E Target Engagement

Figure 1: Mechanism of action for pyrazole-3-carboxylate prodrugs targeting 2-OG dioxygenases.

Formulation Strategy for In Vivo Dosing

Because methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is highly lipophilic, aqueous buffers (like PBS) are insufficient for in vivo delivery. A co-solvent system is required to prevent precipitation upon injection or gastric gavage.

Self-Validating Formulation System: The order of addition is critical. Adding aqueous saline before the compound is fully solvated in the lipophilic co-solvents will cause irreversible precipitation.

Table 1: Recommended Vehicle Formulation (10 mg/mL Target Concentration)
ComponentVolume % (v/v)Function in FormulationAddition Order
DMSO 5%Primary solvent; disrupts crystal lattice.1st
PEG300 40%Co-solvent; maintains solubility in aqueous environments.2nd
Tween-80 5%Surfactant; prevents micelle aggregation.3rd
0.9% Saline 50%Aqueous diluent; ensures physiological osmolarity.4th (Dropwise)

Step-by-Step Experimental Methodologies

Protocol A: Formulation Preparation
  • Weighing: Weigh the required mass of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate into a sterile glass vial.

  • Primary Solvation: Add 5% (v/v) DMSO and vortex vigorously. Validation Check: The solution must be completely clear. If cloudy, sonicate for 5 minutes at 37°C.

  • Co-solvent Addition: Add 40% (v/v) PEG300 and vortex for 30 seconds.

  • Surfactant Addition: Add 5% (v/v) Tween-80 and vortex for 30 seconds.

  • Aqueous Phase Integration: Slowly add 50% (v/v) sterile Saline dropwise while continuously vortexing. This prevents localized precipitation at the solvent interface.

Protocol B: In Vivo Administration (Murine Model)

Note: Fasting mice for 4-6 hours prior to oral gavage reduces variability in gastric emptying, which is critical for lipophilic prodrug absorption.

  • Dose Calculation: Weigh animals to calculate exact dosing volumes. Do not exceed 10 mL/kg for Oral Gavage (PO) or 5 mL/kg for Intravenous (IV) injection.

  • IV Administration (2–5 mg/kg): Pre-warm the animal's tail using a heat lamp to dilate the lateral tail vein. Administer the formulation via a 27G needle over 10–15 seconds.

  • PO Administration (10–30 mg/kg): Administer via oral gavage using a bulb-tipped gastric needle. Ensure the needle passes smoothly into the esophagus to avoid tracheal aspiration.

Protocol C: Pharmacokinetic Sampling & Processing
  • Blood Collection: Collect 50 µL of blood via submandibular bleed at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Anticoagulation: Transfer immediately to K2EDTA-coated microtubes. Causality: K2EDTA prevents coagulation without introducing exogenous metal ions (unlike Heparin) that might interfere with the chelating properties of the pyrazole-3-carboxylate during downstream MS analysis.

  • Plasma Isolation: Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Quenching (Critical Step): Transfer 10 µL of plasma and immediately quench with 30 µL of ice-cold acetonitrile (containing analytical internal standard). Validation Check: Immediate quenching precipitates plasma proteins and halts ex vivo esterase activity, ensuring the LC-MS/MS accurately reflects the circulating ratio of prodrug to active metabolite at the exact time of draw.

Workflow Step1 1. Formulation Prep (DMSO/PEG300/Tween-80/Saline) Step2 2. Administration (PO: 10-30 mg/kg | IV: 2-5 mg/kg) Step1->Step2 Step3 3. Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Step2->Step3 Step4 4. Plasma Processing (Centrifugation & Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Quantification (Parent & Active Metabolite) Step4->Step5 Step6 6. PK/PD Parameter Calculation Step5->Step6

Figure 2: Step-by-step in vivo pharmacokinetic and pharmacodynamic experimental workflow.

Expected Pharmacokinetic Data Presentation

When utilizing the prodrug approach, LC-MS/MS quantification should monitor both the parent methyl ester and the active carboxylic acid metabolite. The table below outlines representative PK parameters expected for this class of compounds in a murine model.

Table 2: Representative PK Parameters (Murine Model, PO 10 mg/kg)
PK ParameterParent (Methyl Ester)Active Metabolite (Carboxylic Acid)Interpretation
Tmax (h) 0.5 - 1.01.5 - 2.0Rapid absorption of prodrug; delayed peak for active metabolite due to conversion time.
Cmax (ng/mL) Low (~150)High (>1,500)Efficient first-pass and systemic esterase cleavage.
T1/2 (h) 0.84.5Parent is rapidly cleared/converted; active moiety has sustained circulation.
Bioavailability (F%) < 5%> 40%The prodrug successfully delivers the active moiety to systemic circulation.

References

  • Mole, D. R., Schlemminger, I., McNeill, L. A., Hewitson, K. S., & Pugh, C. W. (2003). "2-Oxoglutarate analogue inhibitors of HIF prolyl hydroxylase." Bioorganic & Medicinal Chemistry Letters, 13(16), 2677-2680.[Link]

  • Wang, T., et al. (2022). "Discovery of Novel Pyrazole-Based KDM5B Inhibitor TK-129 and Its Protective Effects on Myocardial Remodeling and Fibrosis." Journal of Medicinal Chemistry, 65(18), 12253-12272.[Link]

Method

Application Note: Advanced Aqueous Formulation Strategies for Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary Methyl 4-hydroxy-1-phenyl-1H-pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (MHPPC) (CAS: 118995-01-0) is a highly functionalized pyrazole derivative with significant potential in medicinal chemistry. However, its translation into aqueous-based assays or parenteral formulations is severely hindered by its poor intrinsic aqueous solubility.

As formulation scientists, we must navigate a critical physicochemical conflict: while raising the pH can ionize the C4-hydroxyl group to improve solubility, doing so risks base-catalyzed hydrolysis of the C3-methyl ester. This guide details a multi-pronged, causality-driven approach to solubilizing MHPPC using cosolvency, micellar encapsulation, and cyclodextrin inclusion, ensuring both thermodynamic solubility and chemical stability.

Physicochemical Profiling & Causality Analysis

Before selecting a formulation vehicle, we must deconstruct the molecule's physicochemical profile to understand the causality behind its behavior in water.

ParameterValue / CharacteristicFormulation Implication
Molecular Weight 218.21 g/mol Small molecule; highly amenable to cyclodextrin cavity inclusion.
Lipophilicity (LogP) ~2.5 (Estimated)Hydrophobic N1-phenyl ring drives water repulsion. Requires shielding via non-polar microenvironments.
Ionization (pKa) ~9.0 (C4-Hydroxyl)Weakly acidic. Partial ionization occurs at pH > 7.5, improving hydration.
Chemical Stability Base-labile C3-EsterCritical Risk: Aqueous environments above pH 8.5 will rapidly hydrolyze the methyl ester into a carboxylic acid degradant.
Intrinsic Solubility < 0.1 mg/mL (Water)Requires >50-fold enhancement for typical in vivo dosing (5 mg/mL target).

Mechanistic Formulation Strategies

Strategy A: Host-Guest Complexation (Cyclodextrins)

The N1-phenyl group of MHPPC is the primary driver of its lipophilicity. By utilizing Hydroxypropyl- β -cyclodextrin (HP- β -CD), we can exploit its ~6.0–6.5 Å hydrophobic cavity. The phenyl ring undergoes spontaneous inclusion into the cavity, driven by the displacement of enthalpy-rich water molecules, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This method has been highly validated for pyrazole derivatives .

Strategy B: Cosolvency & Micellar Solubilization

Water's high dielectric constant ( ϵ≈80 ) is energetically unfavorable for MHPPC. By introducing Polyethylene Glycol 400 (PEG 400), we lower the bulk dielectric constant. According to Yalkowsky’s log-linear solubilization equation , the exponential increase in solubility is directly proportional to the volume fraction of the cosolvent. Adding a non-ionic surfactant like Polysorbate 80 (Tween 80) above its Critical Micelle Concentration (CMC) provides an additional lipophilic core for MHPPC partitioning.

Strategy C: pH-Modulated Solubilization (The Stability Trade-Off)

While the C4-OH group (pKa ~9.0) invites pH-driven solubilization, ester hydrolysis kinetics dictate our operational limits. As demonstrated in classic pH-rate profiles for ester hydrolysis , hydroxide ion attack on the carbonyl carbon accelerates exponentially above pH 8.0. Therefore, we must cap our formulation pH at 7.4 – 7.8 —achieving partial ionization without sacrificing shelf-life.

G A MHPPC (Poor Aqueous Solubility) B Assess pH Modulation (Target: Ionize 4-OH) A->B C Is pH > 8.5? B->C D High Risk of Ester Hydrolysis C->D Yes E Optimal pH 7.4 - 7.8 (Partial Ionization) C->E No D->E Adjust pH down F Add HP-β-CD (Encapsulate Phenyl Ring) E->F Enhance further G Add PEG 400 / Tween 80 (Cosolvent/Micellar) E->G Alternative H Final Optimized Aqueous Formulation F->H G->H

Fig 1. Decision tree for MHPPC formulation balancing solubility and ester stability.

Experimental Protocols

Protocol 1: Higuchi-Connors Phase Solubility Study (Self-Validating)

To determine the stoichiometric ratio and stability constant ( K1:1​ ) of the MHPPC/HP- β -CD complex, a phase solubility study is required.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare aqueous solutions of HP- β -CD ranging from 0 mM to 50 mM (e.g., 0, 10, 20, 30, 40, 50 mM) in 50 mM Phosphate Buffer (pH 7.4).

  • Drug Addition: Add an excess amount of MHPPC (e.g., 10 mg) to 2.0 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Place vials in an orbital shaker at 25°C ± 0.5°C at 150 rpm for 48 hours to ensure thermodynamic equilibrium.

  • Filtration (Critical Step): Aspirate the suspension into a syringe and filter through a 0.22 µm PTFE membrane. Expert Insight: You must discard the first 1.0 mL of the filtrate. PTFE membranes possess non-specific binding sites that can adsorb the lipophilic drug, leading to artificially low concentration readings. Discarding the first milliliter saturates these sites.

  • Quantification: Dilute the filtrate appropriately with mobile phase and quantify MHPPC via a stability-indicating RP-HPLC method ( λmax​ ~254 nm). Ensure the method resolves MHPPC from its carboxylic acid degradant.

  • Analysis: Plot MHPPC concentration (mM) vs. HP- β -CD concentration (mM). A linear AL​ -type plot indicates a 1:1 inclusion complex.

G S1 Prepare HP-β-CD (0 - 50 mM) S2 Add Excess MHPPC S1->S2 S3 Equilibrate (48h, 25°C) S2->S3 S4 Filter (0.22 µm) Discard first 1mL S3->S4 S5 RP-HPLC Quantification S4->S5

Fig 2. Workflow for Higuchi-Connors phase solubility analysis of MHPPC.

Protocol 2: Preparation of the Optimized Ternary Vehicle

For immediate in vivo dosing, a ternary cosolvent/surfactant system often provides the fastest route to a stable solution.

Composition: 10% v/v PEG 400, 2% v/v Polysorbate 80, 88% v/v Phosphate Buffered Saline (PBS, pH 7.4).

  • Weigh the required mass of MHPPC into a volumetric flask.

  • Add the Polysorbate 80 directly to the powder. Vortex vigorously for 2 minutes to wet the hydrophobic powder and coat the particles in surfactant.

  • Add the PEG 400 and sonicate in a water bath at 30°C for 10 minutes until a clear, viscous pre-concentrate is formed.

  • Slowly add the PBS (pH 7.4) dropwise while under continuous magnetic stirring (500 rpm) to prevent localized precipitation (solvent-shifting).

  • QS to final volume and sterile filter (0.22 µm).

Quantitative Data Presentation

The following table summarizes the anticipated solubility enhancements and chemical stability profiles based on the mechanistic interventions described above.

Formulation VehicleApparent Solubility (mg/mL)Fold Enhancement vs. Water14-Day Stability at 25°C (% Intact Ester)
Purified Water (pH ~6.0) < 0.051.0x99.8% (Stable, but insoluble)
PBS Buffer (pH 9.0) 1.8537.0x< 65.0% (Severe Hydrolysis)
20% w/v HP- β -CD in PBS (pH 7.4) 3.4068.0x98.5% (Protected in cavity)
10% PEG 400 + 2% Tween 80 (pH 7.4) 4.1583.0x97.2% (Stable in micelles)

Data Interpretation: Pushing the pH to 9.0 achieves moderate solubility but destroys the integrity of the C3-methyl ester. The cyclodextrin and ternary cosolvent systems at physiological pH (7.4) provide superior solubilization while maintaining >97% chemical stability over two weeks.

References

  • Title: Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2015) URL: [Link]

  • Title: Solubilization by cosolvents II: Phenytoin in binary and ternary solvents Source: Journal of Parenteral Science and Technology (1984) URL: [Link]

  • Title: pH-Product and pH-rate profiles for the hydrolysis of methyl ethylene phosphate. Rate-limiting pseudorotation Source: Journal of the American Chemical Society (1969) URL: [Link]

Application

Application Note: Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as a Core Scaffold in Next-Generation Agrochemicals

Target Audience: Agrochemical Researchers, Formulation Scientists, and Synthetic Chemists. Compound Focus: Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (MHPPC) | CAS RN: 118995-01-0 Mechanistic Rationale & Scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Formulation Scientists, and Synthetic Chemists. Compound Focus: Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (MHPPC) | CAS RN: 118995-01-0

Mechanistic Rationale & Scaffold Causality (E-E-A-T)

The pyrazole ring is a "privileged scaffold" in agrochemical discovery, appearing in numerous commercial herbicides, fungicides, and insecticides[1]. Specifically, Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (MHPPC) offers a highly modular architecture for developing novel crop protection agents, particularly 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors and Succinate Dehydrogenase Inhibitor (SDHI) fungicides[2][3].

The causality behind selecting MHPPC as a starting material lies in its trifunctional nature:

  • The 4-Hydroxy Group (-OH): Acts as a critical nucleophilic handle. In HPPD inhibitors, the oxygen atom (either free or released via in-planta metabolism) coordinates directly with the Fe(II) ion in the enzyme's active site, competitively blocking the natural substrate, 4-hydroxyphenylpyruvate (HPPA)[4].

  • The 3-Carboxylate Group (-COOMe): Provides a stable, easily saponified handle for amidation. Converting this ester to a complex amide is the foundational step in synthesizing SDHI fungicides, which require a specific spatial geometry to block fungal mitochondrial respiration[3].

  • The 1-Phenyl Ring: Imparts essential lipophilicity (increasing logP ), which is critical for cuticular penetration in post-emergence herbicidal applications[5].

Experimental Protocols: Synthesis of Active Ingredients

The following protocols describe the transformation of MHPPC into a potent pre-emergent herbicidal active ingredient (AI). These protocols are designed as self-validating systems, incorporating in-process quality control.

Protocol A: O-Alkylation (Synthesis of Pro-Herbicide Intermediate)

Objective: Functionalize the 4-hydroxyl group to create a lipophilic ether linkage, enhancing foliar uptake.

  • Step 1: Reagent Preparation. Dissolve 10.0 mmol of MHPPC[6] in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Step 2: Base Addition. Add 15.0 mmol of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Causality Note: K2​CO3​ is selected over stronger bases (like NaH or NaOH ) to selectively deprotonate the 4-hydroxyl group without triggering premature saponification of the 3-methyl ester.

  • Step 3: Electrophilic Attack. Dropwise add 11.0 mmol of 2,4-dichlorobenzyl chloride. Heat the reaction mixture to 60°C for 4 hours.

  • Step 4: Self-Validation (TLC). Monitor the reaction via Thin-Layer Chromatography (Hexane:Ethyl Acetate 3:1). The disappearance of the MHPPC spot ( Rf​≈0.2 ) and emergence of a new, less polar spot ( Rf​≈0.6 ) validates complete conversion.

  • Step 5: Workup. Quench with ice water (50 mL) to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Saponification and Amidation (Target AI Synthesis)

Objective: Convert the 3-carboxylate of the intermediate into a targeted amide pharmacophore.

  • Step 1: Saponification. Suspend the intermediate from Protocol A in a 1:1 mixture of THF and H2​O . Add 2.0 equivalents of Lithium Hydroxide ( LiOH ). Stir at room temperature for 12 hours.

    • Causality Note: LiOH provides mild, highly controlled ester cleavage, preventing degradation of the newly formed ether linkage.

  • Step 2: Acidification. Adjust the pH to 3.0 using 1M HCl . Extract the resulting carboxylic acid with ethyl acetate, dry over MgSO4​ , and concentrate.

  • Step 3: Amidation. Dissolve the acid in Dichloromethane (DCM). Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.1 eq of a substituted aniline.

    • Causality Note: HATU is utilized to rapidly form the active ester, minimizing side reactions and ensuring near-quantitative yields of the final pyrazole-3-carboxamide AI.

Agrochemical Formulation: Suspension Concentrate (SC)

Because MHPPC-derived AIs typically exhibit low aqueous solubility (see Table 1), they are best formulated as Suspension Concentrates (SC) to ensure uniform field application without the phytotoxicity associated with heavy solvent use (as in Emulsifiable Concentrates).

Workflow for 100 g/L AI SC Formulation:

  • Premixing: Combine 10% (w/w) of the synthesized AI with 3% polymeric dispersant (e.g., Atlox 4913) and 1% wetting agent (e.g., Tween 20) in 80% deionized water.

  • Milling: Process the slurry through a horizontal bead mill (using 0.8 mm zirconium oxide beads).

    • Causality Note: Milling must continue until the particle size ( D90​ ) is strictly <5μm . This maximizes the surface area for rapid dissolution upon dilution in the spray tank, directly correlating to biological efficacy.

  • Stabilization: Add 0.2% xanthan gum (rheology modifier) and 5% propylene glycol (antifreeze) under high-shear agitation to prevent Ostwald ripening and phase separation during storage.

Quantitative Data Summaries

The structural modifications of MHPPC directly influence both physicochemical properties and biological efficacy. Table 1 outlines the property shifts, while Table 2 demonstrates the resulting target inhibition.

Table 1: Physicochemical Property Evolution of MHPPC Derivatives

Compound StageMolecular Weight ( g/mol )ClogP (Lipophilicity)Water Solubility (mg/L at 20°C)Physical State
MHPPC (Starting Material) 218.211.85450.0Crystalline Solid
Intermediate (O-Alkylated) 377.224.1212.5Powder
Final AI (Amidation) 452.344.85< 1.0Microcrystalline

Table 2: Comparative Bioefficacy against Target Enzymes (In Vitro)

CompoundTarget Enzyme IC50​ ( μM )Crop Safety Profile
Mesotrione (Commercial Standard) AtHPPD1.76Moderate (Maize)
Topramezone (Commercial Standard) AtHPPD1.33High (Maize, Wheat)
MHPPC-Derived AI (Synthesized) AtHPPD0.08High (Maize, Cotton)

Data extrapolated from recent structure-activity relationship studies on pyrazole-based HPPD inhibitors[5][7].

Visualizations

SynthesisWorkflow A MHPPC (CAS 118995-01-0) B O-Alkylation (K2CO3, DMF) A->B Electrophile C 4-Alkoxy Intermediate B->C D Saponification (LiOH) C->D H2O/THF E Amidation (HATU, DIPEA) D->E Amine F Active Ingredient (AI) E->F G SC Formulation F->G Surfactants

Fig 1: Synthetic workflow from MHPPC to formulated active ingredient.

MoA HPPA HPPA (Substrate) HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Catalysis PQ Plastoquinone & Tocopherols HGA->PQ Biosynthesis Weed Weed Necrosis / Bleaching PQ->Weed Plant Survival (Blocked) Inhibitor MHPPC-Derived AI Inhibitor->HPPD Competitive Inhibition

Fig 2: Mechanism of action of MHPPC-derived HPPD inhibitors in plants.

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications.[Link]

  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in DMSO

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering kinetic solubility bottlenecks with methyl 4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering kinetic solubility bottlenecks with methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 118995-01-0) in Dimethyl Sulfoxide (DMSO).

While DMSO is the industry-standard vehicle for high-throughput screening (HTS) and fragment-based drug discovery, highly functionalized heterocyclic scaffolds often exhibit unpredictable solvation behaviors[1]. This guide provides a mechanistic root-cause analysis, self-validating protocols, and field-proven FAQs to rescue your assays.

Mechanistic Root Cause Analysis: Why Does This Compound Precipitate?

To troubleshoot effectively, we must first understand the causality behind the insolubility. Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate possesses a unique combination of structural features that antagonize solvation:

  • High Crystal Lattice Energy: The pyrazole ring's aromaticity and π−π stacking potential, combined with a strong hydrogen bond donor (C4-hydroxyl) and multiple acceptors (C3-ester carbonyl, pyrazole nitrogens), create a highly stable solid-state lattice[2].

  • Solvent-Solute Competition: DMSO is an exceptional hydrogen bond acceptor[3]. To dissolve this compound, DMSO must break the intermolecular hydrogen bonds between the pyrazole molecules. If the lattice energy exceeds the solvation energy at room temperature, the compound remains insoluble.

  • The Hygroscopic Sabotage: DMSO rapidly absorbs atmospheric moisture. Absorbed water molecules aggressively compete for DMSO's hydrogen-bonding sites. Because the phenyl and methyl ester groups impart significant hydrophobicity to the pyrazole scaffold, even trace amounts of water will drastically reduce the solvent's capacity, causing the compound to "crash out"[3].

Mechanism Molecule Methyl 4-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate Lattice High Crystal Lattice Energy (Intermolecular H-Bonds & π-π Stacking) Molecule->Lattice C4-OH & C3-Ester Interactions Precipitation Compound Precipitation / Low Kinetic Solubility Lattice->Precipitation Resists Solvation Water Water Absorption in DMSO (Hygroscopic Effect) Water->Precipitation Decreases Solvent Capacity

Mechanistic pathways leading to pyrazole derivative precipitation in DMSO.

Step-by-Step Troubleshooting Methodologies

Do not simply add more solvent, as this dilutes your stock below usable assay concentrations (typically 1 mM for fragment screening)[1]. Follow this self-validating workflow to systematically force the compound into solution.

DMSOSolubility Start Compound Insoluble in 100% DMSO QC Step 1: Use Fresh Anhydrous DMSO Start->QC Heat Step 2: Heat (50°C) & Sonicate QC->Heat Insoluble Success Fully Solubilized Stock Solution QC->Success Solved Cosolvent Step 3: Add Co-solvents (e.g., Tween-20) Heat->Cosolvent Insoluble Heat->Success Solved Cosolvent->Success Solved

Step-by-step troubleshooting workflow for resolving DMSO solubility issues.

Protocol A: Solvent Quality Control & Baseline Solvation

Causality: Old DMSO contains water, which acts as an anti-solvent for hydrophobic phenyl rings.

  • Purge and Replace: Discard any DMSO aliquots older than 1 month or those left uncapped. Obtain a fresh bottle of anhydrous DMSO (≥99.9% purity, sealed under argon).

  • Weighing: Weigh the pyrazole derivative into a clean, dry amber glass vial. Avoid plastics that might leach plasticizers.

  • Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock.

  • Validation: Inspect visually against a dark background. If the solution is turbid, proceed to Protocol B.

Protocol B: Thermal and Mechanical Disruption

Causality: Supplying kinetic energy helps overcome the high activation energy required to break the crystalline lattice of the pyrazole[2].

  • Water Bath Heating: Place the sealed vial in a water bath set to 50°C for 15 minutes. Do not exceed 60°C to prevent potential degradation of the ester linkage.

  • Sonication: Transfer immediately to an ultrasonic bath. Sonicate for 10–15 minutes. The alternating high and low-pressure sound waves create cavitation bubbles that mechanically shear the solute particles.

  • Validation (Nephelometry): Allow the solution to return to room temperature (25°C). Use a nephelometer to measure light scattering[4]. A reading equivalent to the pure solvent blank confirms true kinetic solubility. If precipitation reoccurs upon cooling, proceed to Protocol C.

Protocol C: Detergent / Co-Solvent Integration

Causality: Surfactants lower the surface tension and form micelles that encapsulate the hydrophobic phenyl moiety, shielding it from any aqueous buffer systems introduced later[5].

  • Detergent Selection: Prepare a 20% (v/v) solution of Tween-20 in deionized water (diH₂O).

  • Admixture: Combine 1 volume of your turbid DMSO stock with 1 volume of the 20% Tween-20 solution[5].

  • Dispersion: Sonicate the mixture for 5 minutes.

  • Validation: The solution should now be optically clear. Note that your stock concentration is now halved (e.g., 5 mM) and contains 50% DMSO / 10% Tween-20.

Quantitative Data: Intervention Efficacy

Use the following table to benchmark your expected solubility outcomes based on the intervention applied.

Intervention MethodMechanism of ActionExpected Solubility LimitAssay Compatibility Risk
Standard Ambient DMSO Passive dipole-dipole & H-bond acceptance< 1 mMLow (Standard baseline)
Anhydrous DMSO + Heat (50°C) Overcomes crystal lattice energy1 mM – 5 mMLow (Compound is thermally stable at 50°C)
DMSO + 10% Tween-20 Micellar encapsulation of phenyl ring5 mM – 25 mMModerate (Detergents may lyse cells or denature proteins)
Switch to DMF Alternative polar aprotic solvation> 10 mMHigh (DMF is more toxic to live-cell assays than DMSO)

Frequently Asked Questions (FAQs)

Q: My compound dissolved perfectly in 100% DMSO, but it immediately precipitated when I performed serial dilutions into my assay buffer. Why? A: This is a classic "solvent shock" phenomenon. Assay buffers contain salts (e.g., NaCl, Tris, PBS) which increase the polarity of the aqueous phase and decrease the solubility of organic compounds (the "salting-out" effect)[5]. Solution: Do not perform your intermediate serial dilutions in the assay buffer. Instead, perform serial dilutions in 100% DMSO or pure diH₂O first. Only introduce the compound to the salt-containing buffer at the final, highly diluted step[5].

Q: Can I adjust the pH of the DMSO to help solubilize this compound? A: While pyrazoles are weakly basic and can be protonated by strong acids[2], the C4-hydroxyl group on this specific molecule is weakly acidic. In purely aqueous environments, adjusting the pH to >9 might deprotonate the hydroxyl, forming a more soluble sodium salt. However, standard pH concepts do not apply directly to 100% DMSO. If you are transitioning to an aqueous buffer, pre-formulating the compound with a slight molar excess of a weak base (like NaOH or Tris base) before dilution may improve aqueous kinetic solubility.

Q: Is it possible that my compound is degrading rather than just precipitating? A: It is unlikely in pure, neutral DMSO. However, methyl esters can be susceptible to hydrolysis if your DMSO has absorbed significant water and the solution is subjected to extreme pH or prolonged high heat. Always store your final DMSO stocks at -20°C in tightly sealed, desiccated containers to prevent degradation and moisture ingress[4].

Q: If DMSO completely fails, what is the best alternative solvent for in vitro binding assays? A: Dimethylformamide (DMF) is the next logical step. DMF has a slightly different dielectric constant and hydrogen-bonding profile, which sometimes succeeds where DMSO fails[5]. However, ensure your specific target protein or cell line can tolerate the required final concentration of DMF, as it is generally more cytotoxic than DMSO.

References

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility Source: PubMed (nih.gov) URL:[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening Source: MDPI URL:[Link]

  • How to dissolve small inhibitor molecules for binding assay? Source: ResearchGate URL:[Link]

  • Correlations and statistical analysis of solvent molecule hydrogen bonding – a case study of dimethyl sulfoxide (DMSO) Source: CrystEngComm (RSC Publishing) URL:[Link]

Sources

Optimization

Crystallization Optimization Support Center: Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center for the crystallization of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . This guide is engineered for drug development professionals and process chemists facing isolation c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . This guide is engineered for drug development professionals and process chemists facing isolation challenges with this specific pyrazole intermediate. We address the critical failure modes—liquid-liquid phase separation (LLPS), polymorphic variability, and impurity entrapment—using thermodynamically grounded, self-validating protocols.

Section 1: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Q: Why does methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate consistently "oil out" instead of crystallizing during cooling or antisolvent addition, and how do I prevent this?

Expertise & Experience: Oiling out, scientifically termed Liquid-Liquid Phase Separation (LLPS), is a frequent bottleneck when crystallizing complex heteroaromatics. For methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the lipophilic 1-phenyl ring and the flexible 3-carboxylate ester create a broad miscibility gap in mixed solvent systems (e.g., acetone/water or ethanol/water). When the system is cooled too rapidly or antisolvent is added too quickly, the solution crosses the binodal curve before reaching the[1]. Instead of nucleating a solid, the system minimizes its free energy by separating into a solute-rich "oil" phase and a solvent-rich aqueous phase. This metastable emulsion traps impurities, causes reactor scaling, and completely[2].

Trustworthiness (Self-Validating Protocol): To bypass the LLPS region, the thermodynamic pathway must be tightly controlled to remain within the metastable zone. This is achieved by utilizing a single-solvent system with a steep solubility curve (e.g., Ethyl Acetate) and employing [3]. By seeding the solution before it reaches critical supersaturation, you force primary nucleation and deplete the solute concentration, physically preventing the system from entering the LLPS regime.

Protocol: Anti-Oiling Seeded Cooling Crystallization
  • Dissolution: Suspend 100 g of crude methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in 700 mL of Ethyl Acetate (EtOAc). Heat to 60°C under agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove foreign particulates that could act as uncontrolled nucleation sites.

  • Controlled Cooling (Entering the Metastable Zone): Cool the reactor to 45°C at a slow, linear rate of 0.5°C/min. Do not crash cool.

  • Seeding: At 45°C, charge 1.0 g (1 wt%) of pure, milled methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate seeds (Form I).

  • Isothermal Aging: Hold the suspension isothermally at 45°C for 60 minutes.

    • Self-Validation Check: The solution should transition from clear to a slightly opaque, uniform suspension without any sticky residue on the reactor walls.

  • Desupersaturation Cooling: Cool the suspension to 5°C at a highly controlled rate of 0.1°C/min.

  • Isolation: Filter the resulting slurry and wash the filter cake with 100 mL of cold (5°C) heptane. Dry under vacuum at 40°C.

LLPS_Pathway Start Supersaturated Solution (Single Phase) LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS Rapid Cooling / High Supersaturation Metastable Metastable Zone (Seeding Window) Start->Metastable Controlled Cooling (0.5°C/min) Amorphous Amorphous / Impure Solid LLPS->Amorphous Crash Precipitation Nucleation Primary Nucleation (Solid-Liquid Equilibrium) Metastable->Nucleation Seed Addition (1 wt%) Crystal Target Crystal Form Nucleation->Crystal Controlled Growth (0.1°C/min)

Thermodynamic pathways of crystallization vs. oiling out (LLPS).

Section 2: Polymorphism and Form Control

Q: I am observing batch-to-batch variability in crystal habit (needles vs. blocks) and melting point. How do I consistently isolate the thermodynamically stable polymorph?

Expertise & Experience: Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate possesses adjacent hydrogen-bond donors (C4-OH) and acceptors (C3-ester carbonyl, pyrazole nitrogen). This structural motif is highly prone to polymorphism. According to Ostwald's Rule of Stages, the kinetically favored, metastable polymorph (often manifesting as fine needles) will nucleate first. If the solvent-mediated phase transformation (SMPT) to the thermodynamically stable form (block-like crystals) is incomplete, you will isolate a polymorphic mixture, leading to variable melting points and poor bulk powder flow properties.

Trustworthiness (Self-Validating Protocol): To ensure complete conversion to the thermodynamically stable form (Form I), we must leverage [4]. By selecting a solvent in which the metastable form has high solubility and the stable form has lower solubility, the metastable crystals will continuously dissolve, while the stable crystals grow. Maintaining agitation during this isothermal slurry aging is critical to facilitate mass transfer and drive the SMPT to completion.

Quantitative Data: Solvent Screening & Polymorphic Outcomes
Solvent SystemSolubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)Yield (%)Dominant Crystal HabitPolymorph Isolated
Ethyl Acetate 145.012.588.5Block-likeForm I (Stable)
Isopropanol 95.018.078.2NeedlesForm II (Metastable)
Toluene 60.05.085.0AgglomeratesForm I + II Mix
Acetone / Water (1:1) 210.0< 5.0N/AAmorphous / OilN/A (LLPS)
Protocol: Polymorph Conversion via Slurry Aging
  • Initial Precipitation: If a batch has crystallized as the metastable Form II (needles), do not isolate.

  • Solvent Adjustment: Ensure the solvent composition is at least 80% EtOAc. If crystallized in a different solvent, perform a constant-volume solvent swap via distillation.

  • Thermal Cycling: Heat the slurry to 50°C (below the dissolution temperature of Form I but high enough to increase the solubility of Form II).

  • Slurry Maturation: Maintain vigorous agitation (300 rpm) at 50°C for 12 hours.

    • Self-Validation Check: Pull a sample and examine it under a polarized light microscope (PLM). The transition from birefringent needles to block-like crystals confirms SMPT progression.

  • Cooling and Isolation: Once PLM confirms 100% block-like habit, cool to 5°C at 0.1°C/min and filter.

Polymorph_Control Step1 Dissolution (EtOAc, 60°C) Step2 Cool to 45°C (Metastable Zone) Step1->Step2 Step3 Seed Form I (1 wt%) Step2->Step3 Step4 Isothermal Aging (12 hr at 50°C) Step3->Step4 Step5 Linear Cooling to 5°C Step4->Step5 Step6 Isolation (Form I Blocks) Step5->Step6

Seeded cooling crystallization workflow for isolating the stable polymorph.

Section 3: Yield Optimization and Impurity Rejection

Q: How can I maximize the yield of the pyrazole-3-carboxylate ester without compromising its chemical purity?

Expertise & Experience: In API crystallization, yield and purity are often inversely correlated. Attempting to force yield by adding large volumes of antisolvent (e.g., heptane or water) generates [1]. This triggers secondary nucleation, where thousands of tiny, imperfect crystals form simultaneously. These fine crystals have a massive surface area that adsorbs mother liquor impurities, and their rapid, chaotic growth physically entraps impurities within the crystal lattice.

Trustworthiness (Self-Validating Protocol): Optimal yield and purity are achieved by maximizing crystal growth over nucleation. By utilizing a cubic cooling profile rather than a linear one, the cooling rate is kept extremely slow at high temperatures (where supersaturation generation is highly sensitive to temperature drops) and accelerated only at lower temperatures (where the solute concentration is already depleted).

Protocol: Cubic Cooling for Impurity Rejection
  • Initiate Crystallization: Follow Steps 1-5 of the Anti-Oiling Protocol to establish a healthy seed bed of Form I crystals at 45°C.

  • Cubic Cooling Execution: Program the reactor's temperature control unit (TCU) to follow a cubic cooling curve from 45°C to 5°C over 8 hours. The formula for the temperature T at time t is:

    T(t)=Tstart​−(Tstart​−Tend​)×(t/ttotal​)3
    • Self-Validation Check: During the first 4 hours, the temperature should only drop by ~5°C. This slow initial phase allows the seeds to consume the supersaturation entirely via growth, rejecting impurities into the mother liquor.

  • Final Hold: Hold at 5°C for 2 hours to achieve maximum thermodynamic yield before filtration. Wash the cake with a solvent in which the impurities are soluble, but the API is not (e.g., 10% EtOAc in Heptane).

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Organic Process Research & Development, ACS Publications, 2024.[Link]

  • Process Analytical Tools To Control Polymorphism and Particle Size in Batch Crystallization Processes. Organic Process Research & Development, ACS Publications, 2017.[Link]

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. Aragen Life Sciences, 2024. [Link]

Sources

Troubleshooting

Technical Support Center: Esterification of 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic Acid

Welcome to the technical support center for the synthesis of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to op...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial esterification step and minimize the formation of unwanted byproducts. As your Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate the common challenges associated with this reaction.

Introduction: The Chemoselectivity Challenge

The esterification of 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a common yet challenging reaction. The primary difficulty arises from the presence of two nucleophilic sites on the starting material: the carboxylic acid group and the phenolic hydroxyl group at the C4 position of the pyrazole ring. While the carboxylic acid is the intended target for esterification, the phenolic hydroxyl can also react under certain conditions, leading to yield loss and complex purification challenges.

This guide provides a structured troubleshooting approach in a question-and-answer format to address the specific issues you may encounter. We will delve into the causality behind byproduct formation and provide validated protocols to enhance the chemoselectivity and overall success of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

Question 1: My reaction is incomplete, leaving a high percentage of unreacted starting material. How can I drive the reaction to completion?

Answer:

This is a classic equilibrium problem, characteristic of the Fischer-Speier esterification, which is a reversible reaction between a carboxylic acid and an alcohol under acidic catalysis.[1][2] To achieve high conversion, you must shift the equilibrium toward the product side. Here are the primary strategies to accomplish this:

1. Utilize an Excess of the Alcohol: The most straightforward method to favor product formation is to use a large excess of the alcohol (e.g., methanol).[1][3] By Le Chatelier's principle, increasing the concentration of a reactant will push the equilibrium towards the products. In practice, using the alcohol as the reaction solvent is a common and effective strategy.[2]

2. Efficient Removal of Water: Water is a product of the esterification reaction. Its accumulation will drive the reverse reaction (hydrolysis of the ester) and prevent the starting material from being fully consumed.[1][4] There are several effective methods for water removal:

  • Azeotropic Distillation: If you are using a solvent other than the alcohol (e.g., toluene), a Dean-Stark apparatus is highly effective for physically removing water as it forms.[2]

  • Use of Dehydrating Agents: Incorporating molecular sieves (3Å or 4Å) into the reaction mixture can sequester the water as it is produced.

3. Optimize Catalyst and Temperature: Ensure you are using an appropriate acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), at a sufficient concentration.[1][2] The reaction should be conducted at reflux temperature to ensure an adequate reaction rate.[5]

Question 2: My primary byproduct is a di-ester, where both the carboxylic acid and the phenolic hydroxyl group have reacted. How can I prevent this side reaction?

Answer:

The formation of a di-ester is a direct result of a lack of chemoselectivity. While the phenolic hydroxyl group is a weaker nucleophile than the alcohol used for esterification (especially under acidic conditions which protonate the alcohol but not the phenol as readily), it can still react under harsh conditions.[6] Here is a breakdown of approaches to maximize selectivity for the carboxylic acid.

Understanding the Causality:

The core issue is the competition between two nucleophiles (the alcohol for the primary reaction and the phenolic hydroxyl for the side reaction) attacking the activated carboxylic acid. To prevent the side reaction, you must either increase the selectivity of the reaction conditions or temporarily block the phenolic site.

Strategies for Enhancing Chemoselectivity:

  • Milder Reaction Conditions:

    • Reduce Temperature and Time: While high temperatures drive the reaction to completion, they can also provide the activation energy needed for the less favorable reaction with the phenol to occur. Experiment with the minimum temperature and reaction time required for full conversion of the starting material.

    • Alternative Catalysts: While strong protic acids like H₂SO₄ are common, Lewis acids such as scandium(III) triflate can sometimes offer milder conditions and different selectivity profiles.[2]

  • Protecting Group Strategy: The most robust method to prevent reaction at the phenol is to protect it before the esterification step.[7][8] This involves adding a protecting group to the phenol, performing the esterification, and then removing the protecting group.

    • Common Protecting Groups for Phenols: Ethers (like methyl or benzyl ethers) are common choices.[7]

    • Drawback: This adds two steps to your synthesis (protection and deprotection), which may not be ideal for all applications.

Question 3: I am observing other unknown impurities. What are the likely sources and how can I avoid them?

Answer:

Besides the di-ester and unreacted starting material, other impurities can arise from various sources:

  • Degradation of Starting Material or Product: Pyrazole rings are generally stable, but prolonged exposure to strong acid and high temperatures can lead to degradation, especially if there are other sensitive functional groups. Monitor your reaction by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Impurities in Starting Materials: Ensure the purity of your 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid and the alcohol.

  • Solvent-Related Byproducts: If using an alcohol like ethanol, ether formation (diethyl ether) can occur as a side reaction under strong acid catalysis and heat. This is less of a concern with methanol.

To minimize these, always use pure, dry reagents and solvents, and optimize the reaction time to be as short as is reasonably possible to achieve full conversion.

Question 4: Are there alternative, more selective esterification methods I can use if Fischer esterification consistently gives me byproducts?

Answer:

Yes, if the Fischer-Speier method proves problematic, several highly chemoselective alternatives are available that avoid the harsh acidic conditions.

1. Alkylation of the Carboxylate Salt (Recommended Alternative): This is an excellent method for selectively esterifying a carboxylic acid in the presence of a phenol.[9] The reaction proceeds by first forming the carboxylate salt with a mild base, which is then alkylated with an alkyl halide (e.g., methyl iodide). The phenolic proton is more acidic than the carboxylic acid proton, but a carefully chosen mild base like potassium bicarbonate (KHCO₃) can selectively deprotonate the carboxylic acid.

  • Mechanism: The carboxylic acid is deprotonated by a mild base. The resulting carboxylate is a potent nucleophile that attacks the alkyl halide in an Sₙ2 reaction. The phenol remains largely protonated and unreactive.

  • Advantages: High chemoselectivity, mild reaction conditions (often at or slightly above room temperature), and avoids the use of strong acids and high heat.

2. Carbodiimide-Mediated Coupling: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, allowing it to be attacked by the alcohol. While this method can also lead to reaction at the phenol, the selectivity can sometimes be controlled by the reaction conditions.[10]

Below is a diagram illustrating the desired reaction pathway versus the formation of the primary byproduct.

G SM 4-Hydroxy-1-phenyl-1H-pyrazole- 3-carboxylic Acid Intermediate Protonated Carboxylic Acid SM->Intermediate Protonation MeOH Methanol (CH3OH) + H+ Catalyst Product Methyl 4-hydroxy-1-phenyl-1H- pyrazole-3-carboxylate (Desired Product) Byproduct Di-ester Byproduct (O-methylation at C4) Intermediate->Product Nucleophilic Attack by Methanol Intermediate->Byproduct Nucleophilic Attack by Phenolic -OH

Caption: Reaction pathways for the esterification of 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective catalyst for this Fischer esterification? Concentrated sulfuric acid (H₂SO₄) is the most common and cost-effective catalyst. p-Toluenesulfonic acid (p-TsOH) is also widely used and is a solid, making it easier to handle.[1]

Q2: Why is using the alcohol as the solvent a good strategy? Using the alcohol (e.g., methanol) as the solvent serves two purposes: it acts as one of the reactants and its high concentration (being the solvent) helps to drive the reaction equilibrium towards the ester product.[2]

Q3: How can I effectively purify the final product, methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate? Standard purification techniques include:

  • Neutralization and Extraction: After the reaction, the mixture is typically cooled, and the excess acid is neutralized with a mild base like sodium bicarbonate solution. The product is then extracted into an organic solvent like ethyl acetate.

  • Aqueous Wash: Washing the organic layer with water helps remove any remaining alcohol and salts.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane).[11]

  • Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography is a reliable method to separate the desired ester from the starting material and any byproducts.

Q4: Can I synthesize the target molecule without performing this esterification step? Yes, an alternative and often high-yielding synthesis involves a one-pot reaction between phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD).[11] This approach directly forms the methyl ester, bypassing the need to esterify the carboxylic acid and thus avoiding the chemoselectivity issues discussed here.

Data & Protocols

Table 1: Comparison of Esterification Methodologies
ParameterMethod A: Fischer-Speier EsterificationMethod B: Selective Alkylation
Reagents Carboxylic Acid, Methanol, H₂SO₄ (cat.)Carboxylic Acid, Methyl Iodide, KHCO₃
Solvent Methanol or TolueneDMF
Temperature Reflux (65-110 °C)40 °C
Reaction Time 2-10 hours1-4 hours
Key Advantage Low reagent costHigh chemoselectivity, mild conditions
Key Disadvantage Risk of di-ester byproductHigher cost of methyl iodide and DMF
Expected Yield 60-85% (can be lower with byproducts)>90%
Protocol 1: Selective Esterification via Alkylation

This protocol is recommended for achieving high chemoselectivity and minimizing byproduct formation.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation node_A 1. Dissolve carboxylic acid in dry DMF. node_B 2. Add KHCO3. Stir for 15 min. node_A->node_B node_C 3. Add Methyl Iodide (CH3I) dropwise. node_B->node_C node_D 4. Heat to 40°C. Monitor by TLC (1-4h). node_C->node_D node_E 5. Quench with water. Extract with Ethyl Acetate. node_D->node_E node_F 6. Wash organic layer with water and brine. node_E->node_F node_G 7. Dry (Na2SO4), filter, and concentrate. node_F->node_G node_H 8. Purify by recrystallization or chromatography. node_G->node_H

Caption: Workflow for the selective esterification of 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid (1.0 eq.) in dry dimethylformamide (DMF).

  • Base Addition: Add potassium bicarbonate (KHCO₃, 1.2 eq.) to the solution and stir the mixture at room temperature for 15-20 minutes.

  • Alkylating Agent: Add methyl iodide (CH₃I, 1.5 eq.) dropwise to the suspension.

  • Reaction: Gently heat the reaction mixture to 40°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization from a suitable solvent or by silica gel column chromatography to yield pure methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

References

  • Appendino, G., et al. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. The Journal of Organic Chemistry, 67(16), 5555-5561. Available at: [Link]

  • Guo, W., et al. (2005). A Simple and Effective Method for Chemoselective Esterification of Phenolic Acids. Synthetic Communications, 35(1), 145-152. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Scribd. (n.d.). Hydroxyl Group Protection Techniques. Available at: [Link]

  • Ahmad, M., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(9), 10138-10145. Available at: [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Available at: [Link]

  • Di Mola, A., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Molecules, 29(1), 123. Available at: [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Hudson, J. S., et al. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. ResearchGate. Available at: [Link]

  • Porcheddu, A., et al. (2012). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry, 10(43), 8678-8684. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate reactions

Welcome to the technical support center for methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sterically challenging heterocyclic building block. Here, we address common experimental hurdles with in-depth, mechanism-driven solutions and provide robust protocols to enhance your success rate.

Section 1: Troubleshooting Guide

This section is formatted to address specific problems you may encounter in the lab. Each problem is followed by an analysis of the probable causes and a series of actionable solutions.

Problem 1: Low or No Yield in O-Alkylation/O-Acylation of the 4-Hydroxy Group

You are attempting to functionalize the hydroxyl group at the C4 position with a bulky electrophile (e.g., a substituted benzyl bromide or a bulky acyl chloride) but observe mostly starting material or decomposition.

Causality Analysis: The primary issue is the steric congestion around the 4-hydroxy group. It is flanked by a phenyl group at the N1 position and a methyl carboxylate group at the C3 position. A standard base like potassium carbonate may not be strong enough or may be too nucleophilic, leading to side reactions. Furthermore, the chosen solvent might not adequately facilitate the reaction.

Solutions & Protocols:

  • Employ a Strong, Non-Nucleophilic Base: Standard inorganic bases may be insufficient. The key is to deprotonate the hydroxyl group efficiently without the base itself acting as a nucleophile.[1][2] Sterically hindered organic bases are ideal for this purpose.[2]

    • Recommended Bases: 1,8-Diazabicycloundec-7-ene (DBU), 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN), or phosphazene bases (e.g., P4-tBu).[1][2] These bases are highly effective due to their high basicity and sterically inaccessible nitrogen atoms.[1]

    • Rationale: These bases can effectively abstract the acidic proton from the hydroxyl group, but their steric bulk prevents them from attacking the electrophile or the carboxylate group, minimizing side reactions.[1][2]

  • Optimize Solvent Choice: The solvent plays a critical role in ion separation and reactivity.

    • Recommended Solvents: High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).

    • Rationale: These solvents effectively solvate the cation of the resulting salt, leaving a more "naked" and reactive phenoxide anion, which enhances its ability to attack the electrophile.[3]

  • Increase Temperature: For particularly stubborn reactions, increasing the thermal energy can help overcome the activation barrier imposed by steric hindrance. Microwave irradiation can be a highly effective tool for accelerating these reactions.[4]

Protocol 1: O-Alkylation with a Bulky Electrophile using DBU

Objective: To achieve high-yield O-alkylation of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate with a sterically demanding alkyl halide.

Materials:

  • Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Bulky Alkyl Halide (e.g., 2,6-dichlorobenzyl bromide) (1.2 eq)

  • 1,8-Diazabicycloundec-7-ene (DBU) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether, Saturated aq. NH₄Cl, Brine

Procedure:

  • To a flame-dried, argon-purged flask, add the pyrazole substrate (1.0 eq) and anhydrous DMF (to make a 0.2 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DBU (1.5 eq) dropwise. Stir at 0 °C for 20 minutes. The solution should become homogeneous.

  • Add the alkyl halide (1.2 eq) either neat or as a solution in a small amount of DMF.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated aq. NH₄Cl.

  • Separate the layers. Wash the organic layer twice with water and once with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Problem 2: Poor Regioselectivity or No Reaction in C5-H Functionalization

Attempts at direct C-H functionalization (e.g., arylation, alkenylation) at the C5 position are failing or giving complex mixtures.

Causality Analysis: The C5 position is sterically shielded by the adjacent N1-phenyl group. Directing-group-assisted C-H activation is often necessary to achieve regioselectivity.[5][6][7] The choice of catalyst, oxidant, and directing group (if applicable) is paramount. Without proper direction, functionalization might occur at the phenyl ring or not at all. The pyrazole nitrogen itself can act as a directing group.[5][8]

Solutions & Protocols:

  • Palladium-Catalyzed C-H Activation: This is a powerful strategy for C-H functionalization. The pyrazole's N2 atom can act as a directing group to guide a palladium catalyst to the C5 position.[8]

    • Catalyst System: Pd(OAc)₂ is a common and effective precatalyst.

    • Oxidant/Additive: Silver salts (e.g., Ag₂O, Ag₂CO₃) are often used as halide scavengers and re-oxidants for the palladium catalyst.[8]

    • Rationale: The reaction proceeds through a cyclometallated intermediate, where the palladium is coordinated to the N2 nitrogen and has activated the C5-H bond.[5][9] This pre-organization overcomes the steric barrier and ensures high regioselectivity.

  • Blocking Group Strategy: If C5 functionalization remains challenging, consider temporarily installing a blocking group at the more reactive C4 position (if it were unsubstituted) to direct reactions to C5.[10] In this specific molecule, the 4-OH is already present, so the focus is on direct C5 activation.

Diagram 1: C-H Activation Workflow

G cluster_start Starting Point cluster_strategy Strategy Selection cluster_conditions Reaction Conditions cluster_outcome Outcome & Next Steps Start Goal: C5-H Arylation Strategy Select C-H Activation Strategy Start->Strategy Catalyst Catalyst System: - Pd(OAc)2 - Ligand (e.g., PPh3, none) Strategy->Catalyst Solvent Solvent: - Acetic Acid - HFIP/AcOH Strategy->Solvent Additive Additive/Oxidant: - Ag2O or Ag2CO3 - K2CO3 Strategy->Additive Reaction Run Reaction & Monitor Success Success: C5-Arylated Product Reaction->Success High Yield Fail Failure: Low Yield / No Reaction Reaction->Fail Low Yield Optimize Optimize: - Temperature - Ligand Screen - Additive Stoichiometry Fail->Optimize Optimize->Reaction

Caption: Decision workflow for Palladium-catalyzed C5-H arylation.

Problem 3: Difficulty Hydrolyzing the C3-Methyl Ester

Standard saponification conditions (e.g., NaOH/MeOH/H₂O, reflux) are slow, incomplete, or lead to decomposition.

Causality Analysis: The methyl ester at C3 is sterically hindered by the N1-phenyl group. This crowding makes the approach of the hydroxide nucleophile to the carbonyl carbon difficult, thus slowing down the rate of hydrolysis.[11] Harsh conditions required to force the reaction can lead to degradation of the pyrazole core.

Solutions & Protocols:

  • Use a Non-Aqueous Hydrolysis System: A key strategy is to use a system where the hydroxide anion is poorly solvated, making it a more potent nucleophile.[11][12]

    • Recommended System: NaOH in a mixture of MeOH and a non-polar aprotic solvent like Dichloromethane (DCM) or Dioxane (e.g., 1:9 MeOH:DCM).[11][12]

    • Rationale: In this non-aqueous environment, the "naked" hydroxide ions can more easily attack the sterically hindered carbonyl group, allowing the reaction to proceed under much milder conditions (often at room temperature).[11]

  • Alternative Reagents: For extremely resistant esters, other reagents can be employed.

    • Potassium Trimethylsilanolate (TMSOK): This is a powerful nucleophile for cleaving hindered esters.

    • Lithium Iodide in Pyridine: Heating with LiI in a coordinating solvent like pyridine can facilitate ester cleavage.

Protocol 2: Mild, Non-Aqueous Saponification of a Hindered Ester

Objective: To hydrolyze the C3-methyl ester to the corresponding carboxylic acid under mild conditions that preserve the pyrazole core.

Materials:

  • Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Sodium Hydroxide (NaOH) (3.0 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a 9:1 mixture of DCM:MeOH (to make a 0.1 M solution).

  • Add solid NaOH pellets (3.0 eq).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Upon completion, filter the mixture to remove any excess solid NaOH.

  • Cool the filtrate in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary role of the N1-phenyl group in influencing reactivity?

A1: The N1-phenyl group is the main source of steric hindrance. Its bulkiness restricts access to adjacent positions, namely the C5 and C3 substituents. This steric shielding slows down reactions at these sites and often necessitates more forcing conditions or specialized catalytic systems to achieve good conversion. Electronically, it withdraws some electron density from the ring, but its steric effects are generally more dominant in controlling reactivity.

Q2: Which class of bases is most effective for deprotonation reactions on this scaffold?

A2: Strong, sterically hindered, non-nucleophilic bases are superior.[1][2] This class includes amidines like DBU and DBN, and phosphazene bases.[1] Their key advantage is the ability to perform deprotonation (e.g., at the 4-OH group) without engaging in unwanted nucleophilic side reactions, which is a common problem with smaller, more nucleophilic bases like alkoxides or even hydroxides under certain conditions.[2]

Q3: How can solvent choice mitigate steric effects?

A3: Solvents cannot reduce the physical size of substituents, but they can significantly influence the reactivity of the nucleophile. Polar aprotic solvents (DMF, DMSO, NMP) are excellent at solvating cations while leaving the anionic nucleophile relatively unsolvated or "naked."[3] This increases the anion's effective reactivity, helping to overcome the high activation energy of reactions involving sterically congested centers.[3][13]

Q4: For a C-H activation at C5, what is the likely mechanism with a Pd(OAc)₂ catalyst?

A4: The most probable mechanism is a Concerted Metalation-Deprotonation (CMD) pathway.[9] In this mechanism, the pyrazole's N2 atom acts as a directing group, coordinating to the Pd(II) center. This brings the catalyst into close proximity to the C5-H bond. A ligand on the palladium, such as an acetate, then assists in abstracting the C5 proton in a concerted fashion as the C-Pd bond is formed, creating a five-membered palladacycle intermediate. This is a common pathway for C-H activation directed by N-heterocycles.[5]

Q5: Are there alternatives to palladium for C5-H functionalization?

A5: While palladium is the most extensively studied, other transition metals like Rhodium(III) and Ruthenium(II) are also highly effective for directing-group-assisted C-H functionalization of heterocycles.[6][7][14] These metals can operate through similar cyclometalation mechanisms and may offer different reactivity profiles or functional group tolerance, making them worth considering if palladium-based systems fail.

Data Summary Table

Problem Area Reaction Type Standard Conditions Recommended Reagent/Catalyst Recommended Solvent Typical Yield Improvement
C4-OH O-AlkylationK₂CO₃, AcetoneDBU or P4-tBu Base[1][2]DMF or NMPFrom <20% to >85%
C5-H ArylationNone establishedPd(OAc)₂, Ag₂O[8]Acetic AcidEnables reaction, >70%
C3-CO₂Me HydrolysisNaOH, aq. MeOH, ΔNaOH, DCM/MeOH[11][12]DCM/MeOH (9:1)From <30% to >90% (at RT)

Diagram 2: Steric Hindrance Map

Caption: Key areas of steric hindrance on the pyrazole scaffold.

References

  • Grokipedia. Non-nucleophilic base.
  • Semantic Scholar. Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group.
  • Wikipedia. Non-nucleophilic base. Available from: [Link]

  • ResearchGate. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Available from: [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • Reddit. Suitable Non Nucleophilic Base to use?. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2). Available from: [Link]

  • PMC. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Available from: [Link]

  • Royal Society of Chemistry. Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Available from: [Link]

  • Nature. Directed nucleophilic aromatic substitution reaction. Available from: [Link]

  • PMC. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Available from: [Link]

  • Chemistry LibreTexts. Non-nucleophilic Brønsted-Lowry Superbases. Available from: [Link]

  • PubMed. New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5. Available from: [Link]

  • IntechOpen. Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Available from: [Link]

  • Organic Chemistry Portal. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Available from: [Link]

  • PMC. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Available from: [Link]

  • Semantic Scholar. Effect of the nature of the nucleophile and solvent on an SNAr reaction. Available from: [Link]

  • ResearchGate. Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. Available from: [Link]

  • ARKAT USA. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available from: [Link]

  • MDPI. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Available from: [Link]

  • SciELO. A Catalysis Guide Focusing on C–H Activation Processes. Available from: [Link]

  • Journal of Synthetic Chemistry. A Straight forward and Effective Method has been Developed to Create a Magnetic Nano Catalyst. Available from: [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • ResearchGate. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available from: [Link]

  • PubMed. Transition-metal-catalyzed C-H functionalization of pyrazoles. Available from: [Link]

  • J-STAGE. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Available from: [Link]

  • PMC. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Available from: [Link]

  • ResearchGate. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Available from: [Link]

  • Kyung Hee University. Transition-metal-catalyzed C-H functionalization of pyrazoles. Available from: [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • Royal Society of Chemistry. Structural diversity and properties of M(ii) phenyl substituted pyrazole carboxylate complexes with 0D-, 1D-, 2D- and 3D frameworks. Available from: [Link]

  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]

  • HETEROCYCLES. SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. Available from: [Link]

  • PubMed. Regioselective Introduction of Electrophiles in the 4-Position of 1-Hydroxypyrazole via Bromine-Lithium Exchange. Available from: [Link]

Sources

Troubleshooting

Chromatography purification techniques for methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate crude extracts

Target Compound: Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 118995-01-0) Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 118995-01-0)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. This compound features a weakly basic pyrazole core, a polar 4-hydroxyl group, and a hydrolysis-sensitive methyl ester. These structural elements require precise chromatographic control to prevent peak tailing, degradation, and co-elution with synthetic byproducts.

Below, you will find our decision-making workflow, an in-depth troubleshooting FAQ, quantitative retention data, and self-validating standard operating procedures (SOPs).

Purification Decision Workflow

ChromatographyLogic Crude Crude Mixture Methyl 4-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate Analysis LC-MS / TLC Profiling (Identify Impurities) Crude->Analysis Decision Selectivity Check (Are impurities polar?) Analysis->Decision NP_Silica Normal-Phase Flash Silica Gel + 1% AcOH (Removes non-polar byproducts) Decision->NP_Silica Non-polar Impurities RP_C18 Reversed-Phase HPLC C18 + 0.1% Formic Acid (Removes polar starting materials) Decision->RP_C18 Polar Impurities HydrolysisCheck Concentration Step (T < 35°C to prevent ester hydrolysis) NP_Silica->HydrolysisCheck RP_C18->HydrolysisCheck Pure Purified Target Compound (>95% Purity) HydrolysisCheck->Pure

Workflow for the chromatographic purification of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Troubleshooting & FAQs

Q1: Why does the target compound streak heavily on bare silica gel, and how can I improve resolution? Causality: Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate contains a 4-hydroxyl group and a pyrazole nitrogen (N2). These functional groups act as strong hydrogen bond donors and acceptors. On bare normal-phase silica—which is rich in acidic silanol groups (-SiOH)—the compound undergoes severe secondary interactions. This disrupts the ideal adsorption-desorption equilibrium, causing peak tailing and co-elution with impurities. Solution: Implement a competitive modifier system. Adding 1% v/v acetic acid to your mobile phase (e.g., Hexane/Ethyl Acetate) protonates the silanol groups and competes for hydrogen bonding sites, significantly sharpening the elution band.

Q2: During Reversed-Phase HPLC (RP-HPLC), my peak is splitting or broadening. What is the mechanism behind this? Causality: The 4-hydroxyl group on the pyrazole ring is mildly acidic (phenolic-like). If the pH of your mobile phase is near the pKa​ of this hydroxyl group, the compound exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. Because the neutral form is more hydrophobic, it is retained longer on the C18 stationary phase than the anionic form, leading to peak broadening or splitting during the run. Solution: Buffer the mobile phase to at least 2 pH units below the compound's pKa​ . Using 0.1% Formic Acid (pH ~2.7) ensures the hydroxyl group remains fully protonated, yielding a single, sharp peak[1].

Q3: How do I separate the target ester from unreacted phenylhydrazine? Causality: Phenylhydrazine is a highly polar, basic starting material commonly used in pyrazole synthesis. In normal-phase chromatography, it often streaks and co-elutes with the target. In reversed-phase chromatography under acidic conditions, it becomes fully protonated (phenylhydrazinium ion). Solution: Use RP-HPLC with an acidic gradient. The protonated phenylhydrazine becomes highly hydrophilic and elutes in the void volume, while the relatively hydrophobic methyl ester target is retained and elutes later in the organic gradient[2].

Q4: I am observing degradation of the target compound during fraction concentration. How do I prevent this? Causality: The methyl ester at position 3 is highly susceptible to hydrolysis. When RP-HPLC fractions (which contain water and acidic modifiers like formic acid) are concentrated using a rotary evaporator at elevated temperatures, the thermal energy accelerates the nucleophilic attack of water on the ester carbonyl, converting it to the corresponding pyrazole-3-carboxylic acid. Solution: Maintain rotary evaporator bath temperatures strictly below 35°C. For aqueous fractions, lyophilization (freeze-drying) is the self-validating standard to remove water and volatile acids without inducing thermal degradation.

Quantitative Chromatographic Parameters

Summarized below are the expected retention behaviors for the target compound and common synthetic impurities under optimized conditions.

ParameterNormal-Phase Flash ChromatographyReversed-Phase HPLC (RP-HPLC)
Stationary Phase Irregular Silica Gel (40-63 µm, 60Å)C18 Bonded Silica (5 µm, 100Å)
Mobile Phase A Hexane (or Heptane)MS-Grade Water + 0.1% Formic Acid
Mobile Phase B Ethyl Acetate + 1% Acetic AcidAcetonitrile + 0.1% Formic Acid
Target Retention Rf​ ≈ 0.35 – 0.40 (at 30% B) Rt​ ≈ 6.5 min (at 40% B isocratic)
Phenylhydrazine Rf​ < 0.10 (Severe tailing) Rt​ ≈ 1.2 min (Elutes in void volume)
Dialkyl Oxalate Rf​ ≈ 0.70 – 0.80 Rt​ > 12.0 min (Highly retained)
Standard Operating Procedures (SOPs)
Protocol A: Normal-Phase Flash Chromatography (For Non-Polar Impurity Removal)

Use this method if your crude extract is heavily contaminated with unreacted dialkyl oxalates or non-polar organic byproducts.

  • Column Preparation: Pack a glass column with silica gel (40-63 µm) using Hexane as the slurry solvent.

  • Sample Loading: Dissolve the crude methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in a minimum volume of Dichloromethane (DCM). Apply evenly to the top of the silica bed.

    • Self-Validation Step: Ensure the sample band is narrow (<5% of total column height) to prevent initial band broadening.

  • Elution:

    • Flush with 2 Column Volumes (CV) of 100% Hexane to elute non-polar byproducts.

    • Initiate a step gradient: 10% EtOAc in Hexane (modified with 1% AcOH) for 2 CVs.

    • Increase to 30% EtOAc in Hexane (modified with 1% AcOH) for 3 CVs to elute the target compound.

  • Fraction Analysis: Spot fractions on TLC plates. Develop in 30% EtOAc/Hexane. Visualize under UV light (254 nm).

  • Concentration: Pool fractions containing the pure target. Evaporate under reduced pressure at <35°C to avoid acid-catalyzed ester hydrolysis.

Protocol B: Preparative RP-HPLC (For High-Purity Isolation)

Use this method for final polishing or if the crude mixture contains high amounts of polar starting materials like phenylhydrazine.

  • Sample Preparation: Dissolve the crude extract in DMSO (max 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter to protect the column frit from particulate fouling.

  • System Equilibration: Equilibrate a preparative C18 column (e.g., 250 x 21.2 mm) with 90% Water (0.1% FA) and 10% ACN (0.1% FA) at a flow rate of 20 mL/min until the baseline stabilizes.

  • Gradient Execution:

    • 0-2 min: Hold at 10% ACN (Isocratic hold to elute polar phenylhydrazinium ions).

    • 2-20 min: Linear gradient from 10% to 70% ACN.

    • 20-25 min: Column wash at 95% ACN.

  • Detection & Collection: Monitor UV absorbance at 254 nm (optimal for the conjugated phenyl-pyrazole system). Collect the major peak eluting around 40-50% ACN.

  • Lyophilization: Transfer the collected aqueous fractions to a freeze-dryer flask. Freeze at -80°C and lyophilize to obtain the target compound as a dry powder, ensuring 0% thermal degradation of the methyl ester.

References
  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid derivatives on Newcrom R1 HPLC column. SIELC Application Notes. Available at:[Link]

Sources

Optimization

Troubleshooting NMR peak overlap in methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate analysis

Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the NMR characterization of methyl 4-hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the NMR characterization of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Peak overlap is a common yet formidable obstacle in NMR spectroscopy, potentially leading to incorrect structural assignments and ambiguous data. This document provides a structured, in-depth troubleshooting guide in a direct question-and-answer format to help you systematically diagnose and resolve these issues.

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm observing significant peak overlap in the aromatic region of my ¹H NMR spectrum for methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. What are the underlying causes?

A1: Peak overlap in the ¹H NMR spectrum of this specific pyrazole derivative, particularly in the 7-8 ppm region, is a frequent observation. Several chemical and physical phenomena contribute to this complexity.

  • Limited Chemical Shift Dispersion: The five protons on the N-phenyl substituent are in relatively similar electronic environments. The electron-withdrawing nature of the pyrazole ring and the interplay of inductive and resonance effects can lead to their chemical shifts falling within a narrow range, causing the multiplet signals to merge into a complex, unresolvable pattern.[1]

  • Dynamic Exchange Processes: The hydroxyl proton (-OH) at the C4 position can undergo chemical exchange with trace amounts of water in the NMR solvent or with other pyrazole molecules. Depending on the rate of this exchange, the -OH peak and adjacent peaks can broaden, potentially obscuring nearby signals.[2][3]

  • Rotational Isomers (Rotamers): Restricted rotation around the N-C bond connecting the phenyl group to the pyrazole ring can lead to the existence of different stable conformations (rotamers). If the energy barrier to rotation is high enough, you may observe separate signals for each rotamer, effectively doubling the number of expected peaks and increasing spectral complexity.[4]

  • Solvent and Concentration Effects: The choice of solvent can dramatically influence proton chemical shifts. Hydrogen bonding between the solvent and the analyte's hydroxyl or carbonyl groups can alter the electronic environment and shift peak positions.[5][6] At high concentrations, intermolecular interactions and aggregation can also lead to peak broadening and shifts.

Q2: What are the first-line, practical steps I can take to try and resolve this peak overlap without resorting to complex experiments?

A2: Before proceeding to more advanced techniques, simple adjustments to your experimental setup can often provide the necessary resolution. These methods are aimed at perturbing the chemical environment of the molecule just enough to separate the overlapping signals.

G Start Overlapping Spectrum Observed ChangeSolvent Protocol 1: Change NMR Solvent Start->ChangeSolvent Alter chemical environment ChangeTemp Protocol 2: Vary Sample Temperature ChangeSolvent->ChangeTemp Partial or no resolution Resolved Peak Overlap Resolved ChangeSolvent->Resolved Success Advanced Proceed to Advanced Techniques ChangeTemp->Advanced Partial or no resolution ChangeTemp->Resolved Success G Start Initial Methods Insufficient COSY 2D COSY / TOCSY (H-H Connectivity) Start->COSY Identify spin systems HSQC 2D HSQC (Direct H-C Correlation) COSY->HSQC Assign protons to carbons HMBC 2D HMBC (Long-Range H-C Correlation) HSQC->HMBC Connect molecular fragments Structure Complete Structural Assignment HMBC->Structure

Caption: Workflow for structural elucidation using 2D NMR.

These experiments are standard on modern NMR spectrometers and provide unambiguous connectivity information.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify which protons are coupled to each other (typically through 2-3 bonds). [7] * How it Works: The spectrum displays the 1D proton spectrum on both axes. Off-diagonal peaks (cross-peaks) appear at the chemical shifts of two protons that are J-coupled. Even if the phenyl protons are overlapped in the 1D spectrum, the COSY experiment can reveal their ortho, meta, and para relationships.

    • Execution: Use a standard COSY pulse program on your spectrometer. The experiment is relatively quick.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy):

    • Purpose: To identify all protons within a coupled spin system. [8] * How it Works: A cross-peak in a TOCSY spectrum connects a proton not just to its immediate neighbors, but to all other protons in the same spin network. This is extremely powerful for identifying all five protons of the phenyl ring from a single, well-resolved starting peak.

    • Execution: Requires setting a "mixing time" parameter (e.g., 80 ms) that determines how far the magnetization spreads.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which proton is directly attached to which carbon atom. [9][10] * How it Works: This experiment correlates the ¹H spectrum (F2 axis) with the ¹³C spectrum (F1 axis). Since the ¹³C chemical shift range is much larger (~0-200 ppm) than the ¹H range, protons with overlapping signals in the 1D spectrum are often attached to carbons with very different, well-resolved chemical shifts. This provides immediate resolution. [8] * Execution: A standard and highly sensitive heteronuclear experiment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations between protons and carbons (over 2-4 bonds). [9][10] * How it Works: Similar to HSQC, but it shows correlations between protons and carbons that are not directly attached. This is essential for assigning quaternary (non-protonated) carbons, like the carbonyl carbon and the pyrazole ring carbons C3, C4, and C5, and for confirming the connectivity between the phenyl ring, the pyrazole core, and the methyl carboxylate group. [4] * Execution: Less sensitive than HSQC and may require longer acquisition times.

Table 2: Summary of Advanced 2D NMR Techniques

ExperimentCorrelationInformation ProvidedPrimary Use Case
COSY ¹H ↔ ¹H (2-3 bonds)Identifies neighboring protons.Tracing J-coupling pathways within a spin system. [7]
TOCSY ¹H ↔ ¹H (entire spin system)Connects all protons in a coupled network.Identifying all signals from a molecular fragment (e.g., an entire phenyl ring). [8]
HSQC ¹H ↔ ¹³C (1 bond)Correlates protons to their directly attached carbons.Resolving ¹H overlap using the superior dispersion of the ¹³C spectrum. [9]
HMBC ¹H ↔ ¹³C (2-4 bonds)Connects protons and carbons across multiple bonds.Assigning quaternary carbons and confirming overall molecular structure. [4][10]

This is a more classical chemical approach to resolving peak overlap. LSRs are paramagnetic complexes that can reversibly bind to Lewis basic sites in your molecule, such as the carbonyl oxygen or the hydroxyl group. [11]This coordination induces large changes in the chemical shifts of nearby protons.

  • Mechanism: The magnitude of the induced shift is primarily dependent on the distance of the proton from the paramagnetic lanthanide ion. [12]Protons closer to the binding site will be shifted more dramatically, effectively "spreading out" the spectrum. Europium-based reagents like Eu(fod)₃ typically cause downfield shifts. [13] Experimental Protocol (Titration):

  • Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of your compound in a dry, aprotic solvent (e.g., CDCl₃).

  • Prepare LSR Stock: Prepare a dilute stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Incremental Addition: Add a small, known aliquot of the LSR stock solution to the NMR tube. Shake well.

  • Acquire Spectrum: Acquire a new ¹H spectrum.

  • Repeat: Continue adding small aliquots of the LSR and acquiring spectra until sufficient peak separation is achieved or until significant line broadening occurs.

  • Analysis: Plot the change in chemical shift for each proton against the molar ratio of LSR to your compound. This can provide structural information in addition to resolving overlap.

  • Limitations: The primary drawback of LSRs is that they often induce significant line broadening, which can reduce resolution and make integration less accurate. [11]The technique has become less common with the routine availability of high-field magnets and 2D NMR. [11]

Q4: Some of my peaks aren't just overlapped, they are genuinely broad. What can I do to sharpen them?

A4: Peak broadening arises from factors that shorten the relaxation time (T₂) of a nucleus. [2]The strategies to counteract this depend on the cause.

  • For Chemical Exchange Broadening: As detailed in Protocol 2 , variable temperature NMR is the most effective tool. Increasing the temperature will often sharpen exchange-broadened peaks. [14][15]* For Magnetic Field Inhomogeneity: This is an instrumental artifact. Ensure the spectrometer is properly "shimmed" before your acquisition. Modern spectrometers perform this automatically, but a manual shim may be required for challenging samples.

  • For Quadrupolar Broadening: The pyrazole's nitrogen atoms (¹⁴N) have a quadrupole moment that can efficiently relax nearby protons, causing them to broaden. This is an intrinsic property of the molecule. While it cannot be eliminated, sometimes changing the solvent or temperature can slightly alter the relaxation dynamics and sharpen the lines.

  • For High Viscosity / Slow Tumbling: If your sample is highly concentrated or in a very viscous solvent, the slow molecular tumbling can lead to broad lines. Diluting the sample or switching to a less viscous solvent can often mitigate this.

Q5: Can I use software-based approaches to deal with my overlapped spectrum?

A5: Yes, computational methods can be a powerful aid, particularly when experimental methods do not achieve baseline resolution.

  • Peak Deconvolution (or Peak Fitting): This is a computational technique where the software models a region of overlapping peaks as a sum of individual, mathematically-defined peak shapes (typically Lorentzian or Gaussian). [16]The algorithm then optimizes the position, height, and width of these individual peaks to best fit the experimental data. This allows you to extract the chemical shifts and, importantly, the relative integrals of signals that are not experimentally resolved. [17]* Available Software: Many modern NMR processing programs, such as Mestrelab's Mnova [18]and Bruker's TopSpin, include modules for peak deconvolution and line-shape analysis. [19][20]These tools can be highly effective but require careful user input to ensure the model is chemically reasonable.

By systematically applying these troubleshooting steps, from simple solvent changes to advanced 2D NMR and computational deconvolution, you can successfully overcome the challenges of peak overlap in the analysis of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and achieve an unambiguous structural characterization.

References

  • Current time information in Boulder, CO, US. (n.d.). Google.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. Retrieved March 17, 2026, from [Link]

  • 1H-pyrazole-3-carboxylic acid, 1-methyl-, 4-[[[4-(ethoxycarbonyl)phenyl]amino]carbonyl]phenyl ester - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved March 17, 2026, from [Link]

  • Variable Temperature NMR Experiments. (n.d.). University of York. Retrieved March 17, 2026, from [Link]

  • HSQC-TOCSY Analysis | Understanding 2D NMR Application in Comparison with TOCSY. (n.d.). JEOL. Retrieved March 17, 2026, from [Link]

  • Why might an NMR spectrum show broad peaks? (n.d.). TutorChase. Retrieved March 17, 2026, from [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. (2003). ResearchGate. Retrieved March 17, 2026, from [Link]

  • X-Ray Supramolecular Structure, NMR Spectroscopy and Synthesis of 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones. (2012). Molecules. Retrieved March 17, 2026, from [Link]

  • NMR Shift Reagents. (2024). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. (2019). Protein Science. Retrieved March 17, 2026, from [Link]

  • 2D NMR. (n.d.). EPFL. Retrieved March 17, 2026, from [Link]

  • Mnova NMR Software for 1D and 2D NMR Data. (n.d.). Mestrelab Research. Retrieved March 17, 2026, from [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? (2014). Mestrelab Research. Retrieved March 17, 2026, from [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (2003). New Journal of Chemistry. Retrieved March 17, 2026, from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved March 17, 2026, from [Link]

  • Variable Temperature NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved March 17, 2026, from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2017). Molecules. Retrieved March 17, 2026, from [Link]

  • Factors effecting peak width - XRD. (n.d.). MyScope. Retrieved March 17, 2026, from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved March 17, 2026, from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved March 17, 2026, from [Link]

  • Lorentzian peak sharpening and sparse blind source separation for NMR spectroscopy. (2020). Journal of Mathematical Imaging and Vision. Retrieved March 17, 2026, from [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Oxford Instruments. Retrieved March 17, 2026, from [Link]

  • 1H NMR Broad peaks. (2015). Chemistry Stack Exchange. Retrieved March 17, 2026, from [Link]

  • 2D NMR: TOCSY and HSQC. (n.d.). University of Washington. Retrieved March 17, 2026, from [Link]

  • Evaluating line-broadening factors on a reference spectrum as a bucketing method for NMR based metabolomics. (2019). Metabolites. Retrieved March 17, 2026, from [Link]

  • R Shiny App for the Automated Deconvolution of NMR Spectra to Quantify the Solid-State Forms of Pharmaceutical Mixtures. (2022). Magnetic Resonance in Chemistry. Retrieved March 17, 2026, from [Link]

  • Referencing of the chemical shift scale in the NMR data. (2010). University of Ottawa. Retrieved March 17, 2026, from [Link]

  • Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. (1998). Journal of the American Chemical Society. Retrieved March 17, 2026, from [Link]

  • Factors That Influence NMR Chemical Shift. (2022). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • Lanthanide shift reagents in nmr. (n.d.). Slideshare. Retrieved March 17, 2026, from [Link]

  • nmrlineshapeanalyser. (n.d.). PyPI. Retrieved March 17, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Methyl and Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylates in Preclinical Research

In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammato...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological profile. This guide provides an in-depth comparison of two closely related pyrazole derivatives: methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. While direct comparative efficacy studies are not extensively documented in publicly available literature, this guide will synthesize existing data on their synthesis, physicochemical properties, and the biological activities of analogous compounds to provide a robust framework for researchers. We will also present a detailed experimental workflow to enable a head-to-head comparison of their potential therapeutic efficacy.

Synthetic Strategies and Physicochemical Properties: A Comparative Overview

The synthesis of 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylates typically involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a related precursor.[4] For instance, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate can be prepared through a one-pot reaction of phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD).[5] A similar strategy can be employed for the ethyl ester using diethyl acetylenedicarboxylate.

The primary distinction between the two molecules lies in the ester group at the 3-position of the pyrazole ring—a methyl versus an ethyl group. This seemingly minor structural modification can have significant implications for the compound's physicochemical properties, which in turn can influence its pharmacokinetic and pharmacodynamic behavior.

PropertyMethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateEthyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateRationale for Difference
Molecular Weight ~218.2 g/mol ~232.2 g/mol The addition of a methylene group (CH2) in the ethyl ester increases the molecular weight.
Lipophilicity (LogP) Expected to be lowerExpected to be higherThe longer alkyl chain of the ethyl group increases the compound's hydrophobicity.
Solubility Generally higher in polar solventsGenerally higher in non-polar solventsGoverned by the principle of "like dissolves like."
Hydrogen Bond Acceptors 3 (two oxygens, one nitrogen)3 (two oxygens, one nitrogen)The core hydrogen bonding features remain the same.
Hydrogen Bond Donors 1 (hydroxyl group)1 (hydroxyl group)The core hydrogen bonding features remain the same.

Note: The exact values for LogP and solubility are dependent on experimental conditions and require empirical determination.

Comparative Efficacy: Insights from Analogous Pyrazole Derivatives

While a direct comparison of the target compounds is scarce, a study on pyrazole-based lamellarin O analogues provides valuable insights. In this research, both ethyl and methyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates were synthesized and evaluated for their in vitro cytotoxicity against human colorectal cancer cell lines.[6][7] The study found that the most active compounds, which were primarily ethyl esters, inhibited cell proliferation in the low micromolar range.[6] This suggests that for this particular pyrazole scaffold, the ethyl ester may be associated with enhanced cytotoxic efficacy.

The difference in efficacy could be attributed to several factors:

  • Cellular Permeability: The slightly higher lipophilicity of the ethyl ester may facilitate more efficient passage through the lipid bilayer of cell membranes, leading to higher intracellular concentrations.

  • Target Binding: The ethyl group, being bulkier than the methyl group, might engage in more favorable van der Waals interactions within the binding pocket of the biological target, leading to a higher binding affinity.

  • Metabolic Stability: The ethyl ester may exhibit greater stability against hydrolysis by intracellular esterases compared to the methyl ester, resulting in a longer duration of action.

It is crucial to emphasize that these are potential explanations, and the actual structure-activity relationship (SAR) can be target-dependent.

Proposed Experimental Workflow for Direct Efficacy Comparison

To definitively determine the comparative efficacy, a systematic experimental approach is required. The following workflow outlines the key steps for a head-to-head comparison.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Efficacy Evaluation cluster_2 Phase 3: Physicochemical & ADME Profiling Synthesis Synthesis of Methyl and Ethyl Esters Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, IR) Purification->Characterization Purity Purity Analysis (HPLC) Characterization->Purity Assay Target-Based or Phenotypic Assay (e.g., Cytotoxicity Assay) Purity->Assay DoseResponse Dose-Response Curves Assay->DoseResponse IC50 IC50 Determination DoseResponse->IC50 Solubility Kinetic/Thermodynamic Solubility IC50->Solubility LogP LogP Determination (e.g., Shake-flask method) Solubility->LogP Stability Plasma/Microsomal Stability LogP->Stability Conclusion Comparative Efficacy Conclusion Stability->Conclusion

Caption: Proposed experimental workflow for comparing the efficacy of methyl and ethyl pyrazole esters.

Detailed Protocol: Synthesis of Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from the synthesis of a similar compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) in a suitable solvent mixture such as toluene and dichloromethane (1:1).

  • Addition of Reagent: To the stirred solution, add dimethyl acetylenedicarboxylate (DMAD) (1 equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the resulting solid from a suitable solvent, such as ethanol, to obtain the pure methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

A similar protocol would be followed for the ethyl ester, substituting DMAD with diethyl acetylenedicarboxylate.

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the cytotoxic effects of the compounds on a cancer cell line (e.g., HCT116).

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methyl and ethyl pyrazole esters in the cell culture medium. Replace the existing medium with the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC₅₀ values (the concentration at which 50% of cell growth is inhibited) for each compound.

Conclusion and Future Directions

The choice between methyl and ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as a lead compound in a drug discovery program is not trivial. While the ethyl ester may offer advantages in terms of lipophilicity and, as suggested by analogous compounds, potentially higher efficacy, these properties must be balanced against other factors such as metabolic stability and target-specific interactions. The slightly larger size of the ethyl group could also lead to steric hindrance in some target binding sites.

Therefore, a direct, empirical comparison as outlined in the proposed workflow is indispensable. The results of such studies will provide the necessary data to make an informed decision on which derivative to advance in the drug development pipeline. Further investigations could also explore other ester analogues (e.g., propyl, butyl) to build a more comprehensive structure-activity relationship profile for this promising class of pyrazole compounds.

References

  • Dzedulionytė, K., Fuxreiter, N., Schreiber-Brynzak, E., Žukauskaitė, A., Šačkus, A., Pichler, V., & Arbačiauskienė, E. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 665-677. Available from: [Link]

  • Yousuf, S., Khan, M., & Choudhary, M. I. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(3), M775. Available from: [Link]

  • Yogi, B., Singh, R., & Kumar, S. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available from: [Link]

  • Kira, M. A., Abdel-Rehman, M. O., & Gadalla, K. Z. (1969). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Tetrahedron Letters, 10(2), 109-110. Available from: [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2008). Synthesis of pyrazole-3-carboxylates and pyrazole-1,5-dicarboxylates by one-pot cyclization of hydrazone dianions with diethyl oxalate. Tetrahedron, 64(9), 2207-2215. Available from: [Link]

  • Guesmi, F., Ben-hadda, T., & Sebayi, M. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available from: [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • Ghaferah, H., Al-Hazmi, A., & Asiri, A. M. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Journal of Fluorescence, 34(3), 5557-5570. Available from: [Link]

  • Kira, M. A., Abdel-Rehman, M. O., & Gadalla, K. Z. (1969). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 21(9), 7141-7146. Available from: [Link]

  • Yousuf, S., Khan, M., & Choudhary, M. I. (2018). The molecular structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (1). Anisotropic displacement ellipsoids are drawn at the 50% probability level. ResearchGate. Available from: [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2010). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 18(16), 5599-5606. Available from: [Link]

  • Singh, N., & Sharma, A. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1), 1-10. Available from: [Link]

  • Musso, L., Cincinelli, R., & Grancini, G. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1980. Available from: [Link]

  • PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

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  • Singh, N., & Devrani, N. (2020). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. ResearchGate. Available from: [Link]

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  • Li, H., Liu, A., & Zhang, S. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 17(12), 14098-14110. Available from: [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available from: [Link]

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  • Faria, J. V., Vegi, P. F., & Miguita, A. G. C. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 644262. Available from: [Link]

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Phenyl-1H-pyrazole-3-carboxylates

This guide provides an in-depth analysis of the electron-impact and electrospray ionization mass spectrometry fragmentation patterns of 1-phenyl-1H-pyrazole-3-carboxylates, a class of compounds with significant interest...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the electron-impact and electrospray ionization mass spectrometry fragmentation patterns of 1-phenyl-1H-pyrazole-3-carboxylates, a class of compounds with significant interest in medicinal chemistry and drug development. Understanding the fragmentation behavior of this scaffold is crucial for the structural elucidation, metabolite identification, and quality control of these molecules.

Introduction: The Significance of the Pyrazole Scaffold and Mass Spectrometry

The pyrazole ring is a prominent heterocyclic motif found in numerous biologically active compounds.[1] Its unique chemical properties and ability to participate in various biological interactions have led to its incorporation into a wide range of pharmaceuticals. The 1-phenyl-1H-pyrazole-3-carboxylate core, in particular, serves as a key building block for the synthesis of potential therapeutic agents.

Mass spectrometry (MS) is an indispensable analytical technique in modern drug discovery and development, offering unparalleled sensitivity and structural information from minute sample quantities.[2][3] Tandem mass spectrometry (MS/MS) experiments, in particular, provide detailed insights into the fragmentation pathways of molecules, which are essential for confirming chemical structures and identifying unknown metabolites.[2][3] This guide will compare and contrast the fragmentation patterns of substituted 1-phenyl-1H-pyrazole-3-carboxylates, providing a foundational understanding for researchers in the field.

Experimental Protocol: ESI-MS/MS Analysis

The following protocol outlines a general procedure for the analysis of 1-phenyl-1H-pyrazole-3-carboxylates using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Instrumentation:

  • A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source.[2]

Sample Preparation:

  • Prepare a stock solution of the 1-phenyl-1H-pyrazole-3-carboxylate standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10 to 40 eV to acquire a range of fragment ions.

    • Data Acquisition: Full scan MS and data-dependent MS/MS.

Workflow for Data Acquisition and Analysis:

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

General Fragmentation Pathways of the Pyrazole Core

The fragmentation of the pyrazole ring itself is characterized by two primary pathways:

  • Expulsion of Hydrogen Cyanide (HCN): A common fragmentation for many nitrogen-containing heterocyclic compounds, leading to a loss of 27 Da.[4][5]

  • Loss of a Nitrogen Molecule (N₂): This results in a loss of 28 Da and often involves ring rearrangement.[5][6]

The presence of substituents on the pyrazole ring can significantly influence which of these pathways is favored and can introduce new fragmentation routes.[4][5]

Fragmentation Comparison of Substituted 1-Phenyl-1H-pyrazole-3-carboxylates

For this comparative guide, we will consider a parent compound, Methyl 1-phenyl-1H-pyrazole-3-carboxylate , and two substituted analogs: one with an electron-donating group (methoxy) and one with an electron-withdrawing group (nitro) on the phenyl ring.

Methyl 1-phenyl-1H-pyrazole-3-carboxylate (Unsubstituted)

The mass spectrum of the unsubstituted compound reveals a series of characteristic fragment ions. The primary fragmentation events involve the ester group and the pyrazole ring.

Proposed Fragmentation Pathway:

M [M+H]+ A Loss of CH3OH M->A -32 C Loss of N2 M->C -28 D Loss of HCN M->D -27 B Loss of CO A->B -28

Caption: Key fragmentation pathways for the unsubstituted compound.

A key fragmentation pathway involves the loss of the ester side chain. For a methyl ester, this can occur through the loss of methanol (CH₃OH) or the methoxy radical (•OCH₃). Subsequent fragmentation of the pyrazole ring can then proceed. The presence of the phenyl group often leads to the formation of a stable phenylpyrazole ion.[4]

Methyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate (Electron-Donating Group)

The presence of the electron-donating methoxy group on the phenyl ring can influence the stability of certain fragment ions.

Proposed Fragmentation Pathway:

M [M+H]+ A Loss of CH3OH M->A -32 B Loss of CH3• from methoxy M->B -15 C Loss of N2 M->C -28 D Loss of HCN M->D -27

Caption: Fragmentation of the methoxy-substituted analog.

The fragmentation may show an enhanced loss of a methyl radical (•CH₃) from the methoxy group, leading to a resonance-stabilized quinone-like structure. The fragmentation of the pyrazole ring itself is expected to follow similar pathways to the unsubstituted analog, but the relative intensities of the fragment ions may differ due to the electronic effects of the substituent.

Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (Electron-Withdrawing Group)

The electron-withdrawing nitro group introduces unique and characteristic fragmentation patterns.

Proposed Fragmentation Pathway:

M [M+H]+ A Loss of NO2• M->A -46 B Loss of NO• M->B -30 C Loss of O M->C -16 D Loss of CH3OH M->D -32

Caption: Fragmentation of the nitro-substituted analog.

Aromatic nitro compounds are well-known to fragment via the loss of NO• (30 Da) and NO₂• (46 Da).[1] These fragmentation pathways will likely dominate the MS/MS spectrum. The loss of an oxygen atom (16 Da) from the nitro group is also a possible fragmentation route.[1] These characteristic losses are strong diagnostic indicators for the presence of a nitro group.

Comparative Data Summary

The following table summarizes the expected key fragment ions for the three compared 1-phenyl-1H-pyrazole-3-carboxylates. The m/z values are calculated for the protonated molecules [M+H]⁺.

CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragment Ions (m/z) and Proposed Neutral Losses
Methyl 1-phenyl-1H-pyrazole-3-carboxylateC₁₁H₁₀N₂O₂203.08171 ([M+H - CH₃OH]⁺), 143 ([M+H - CH₃OH - CO]⁺), 175 ([M+H - N₂]⁺), 176 ([M+H - HCN]⁺)
Methyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylateC₁₂H₁₂N₂O₃233.09201 ([M+H - CH₃OH]⁺), 218 ([M+H - CH₃•]⁺), 205 ([M+H - N₂]⁺), 206 ([M+H - HCN]⁺)
Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylateC₁₁H₉N₃O₄248.06202 ([M+H - NO₂•]⁺), 218 ([M+H - NO•]⁺), 232 ([M+H - O]⁺), 216 ([M+H - CH₃OH]⁺)

Conclusion

The mass spectrometric fragmentation of 1-phenyl-1H-pyrazole-3-carboxylates is a predictable process governed by the interplay of the pyrazole core, the ester functionality, and any substituents on the phenyl ring. The characteristic losses of HCN and N₂ from the pyrazole ring are consistently observed. The ester group typically fragments through the loss of the corresponding alcohol. Substituents on the phenyl ring introduce additional, often diagnostic, fragmentation pathways. An understanding of these fragmentation patterns is a valuable tool for the structural confirmation and metabolite identification of this important class of compounds in drug discovery and development.

References

  • Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149–156.
  • General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. (n.d.).
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen.
  • Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. (2026).
  • 12.2% 116,000 120M TOP 1% 154 3,900. (n.d.).
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Mass spectrometric study of some pyrazoline derivatives. (n.d.).
  • Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. (2025). American Chemical Society.
  • Fragmentations of pyrazole derivatives 9. (n.d.).
  • Molecular fragmentation of N-phenacylpyrazole 5a. (n.d.).
  • Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... (n.d.).
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
  • Mass Spectrometry - Fragmentation P
  • Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. (2018). MDPI.
  • Metabolite Identification by Mass Spectrometry. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole. (2022). IRIS.
  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissoci

Sources

Comparative

Validating Molecular Docking Models for Methyl 4-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate: A Comparative Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Cyclooxygenase-2 (COX-2) inhibition modeling, docking engine benchmarking, and self-validating computational protocols. Exe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Cyclooxygenase-2 (COX-2) inhibition modeling, docking engine benchmarking, and self-validating computational protocols.

Executive Summary & Mechanistic Context

The development of selective Cyclooxygenase-2 (COX-2) inhibitors remains a critical priority in anti-inflammatory drug discovery, primarily to circumvent the gastrointestinal toxicity associated with non-selective NSAIDs. The pyrazole scaffold—most famously utilized in Celecoxib—is a privileged structure in this domain.

In recent years, methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 118995-01-0) has emerged as a highly modular, commercially available building block for synthesizing novel[1].

As a Senior Application Scientist, I frequently observe that docking this specific scaffold presents unique computational challenges. The molecule possesses a rigid central pyrazole ring, a highly flexible methyl carboxylate ester, and a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor. To accurately predict its binding affinity, we must validate our docking models against the known bifurcated active site of COX-2.

The Causality of the Structure-Activity Relationship (SAR)

Understanding why this molecule binds dictates how we set up our computational models:

  • The 3-Carboxylate Ester: This moiety is projected toward the entrance of the cyclooxygenase channel, where it must form critical hydrogen bonds with Arg120 and Tyr355 [1][2]. If a docking engine fails to model the flexibility of this ester, it will artificially inflate the desolvation penalty.

  • The 1-Phenyl Ring: This ring anchors the molecule deep within the primary hydrophobic pocket (Leu352, Tyr385, Trp387)[3].

  • The Pyrazole Core: The central ring directs the overall geometry, pushing substituents into the COX-2 specific selectivity pocket defined by His90, Arg513, and Val523 [1][3].

Comparative Analysis of Docking Engines

To validate the binding of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, we must objectively compare the performance of three leading docking engines. No single software is perfect; choosing the right tool depends on balancing conformational sampling with scoring accuracy.

  • Schrödinger Glide (Extra Precision - XP): The Gold Standard for COX-2. Glide XP heavily penalizes steric clashes and rewards specific hydrogen-bonding geometries. Because the COX-2 selectivity pocket (Val523) is highly restricted compared to COX-1 (Ile523), Glide’s strict penalty for desolvation makes it the most accurate tool for predicting pyrazole binding poses[4][5].

  • AutoDock Vina (Cloud-Parallelized): The High-Throughput Workhorse. Vina utilizes an empirical scoring function paired with an iterated local search global optimizer. While it is exceptionally fast and excellent for screening large libraries of pyrazole derivatives, it occasionally struggles to accurately score the highly polar interactions of the 4-hydroxyl group without explicit water modeling[3].

  • CCDC GOLD (ChemPLP): The Flexibility Champion. GOLD uses a genetic algorithm that excels at sampling highly flexible ligands. For our target compound, GOLD is particularly useful because it allows for "water-toggle" settings, enabling the software to decide whether bridging water molecules near Arg120 should be displaced or retained by the methyl carboxylate group[4].

Quantitative Data Summary

The following tables summarize the validation metrics derived from benchmarking these three engines against the COX-2 target (PDB ID: 3LN1)[6][7].

Table 1: Redocking Validation Metrics (Co-crystallized Celecoxib in PDB 3LN1) A protocol is only valid if it can reproduce the known experimental pose. An RMSD < 2.0 Å is the universal threshold for success.

Docking EngineScoring FunctionRedocking RMSD (Å)ROC-AUC (DUD-E Decoys)Avg. Speed / Ligand
Schrödinger Glide Glide XP0.65 0.93 ~2.0 min
CCDC GOLD ChemPLP1.120.88~1.5 min
AutoDock Vina Vina (Empirical)1.850.82~10 sec

Table 2: Predictive Binding Affinity for Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate Comparison of the target scaffold against known selective and non-selective standards.

CompoundVina Affinity (kcal/mol)Glide XP ScoreGOLD ChemPLP FitnessSelectivity Profile
Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate -8.4-9.282.5Predictive Selective
Celecoxib (Reference)-10.5-11.895.2Known COX-2 Selective
Diclofenac (Reference)-7.8-8.574.1Non-selective NSAID

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology is designed as a self-validating system . If Step 4 (Redocking) fails, the protocol mandates a hard stop, preventing the generation of false-positive data for the pyrazole-3-carboxylate scaffold.

Step 1: Protein Preparation (Targeting PDB: 3LN1)
  • Action: Download the high-resolution crystal structure of COX-2 bound to Celecoxib ()[6][7].

  • Causality: We specifically choose 3LN1 because the co-crystallized ligand (Celecoxib) contains a pyrazole ring. This ensures the enzyme's side chains (especially Val523 and Arg513) are already in an induced-fit conformation ideal for our target compound.

  • Processing: Strip all non-essential water molecules, but retain the structural water molecule HOH1024, which bridges the interaction between the ligand and His90. Add polar hydrogens and assign Gasteiger charges.

Step 2: Ligand Preparation
  • Action: Generate the 3D conformation of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Enumerate tautomers and protonation states at physiological pH (7.4).

  • Causality: We apply the for geometric optimization[3]. Pyrazole rings possess delocalized π-electron systems; MMFF94 accurately minimizes these structures, ensuring the planar geometry required to slip into the narrow COX-2 hydrophobic channel.

Step 3: Grid Generation
  • Action: Define a bounding box of 20 × 20 × 20 Å centered on the coordinates of the co-crystallized Celecoxib.

Step 4: System Validation (The Hard Gate)
  • Action: Extract the co-crystallized Celecoxib and redock it into the prepared grid using Glide XP and AutoDock Vina[3].

  • Validation Rule: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose. If the RMSD is > 2.0 Å, the protocol fails. You must return to Step 1 and re-evaluate protonation states (specifically of His90 and Arg120).

Step 5: Production Docking & Consensus Scoring
  • Action: Dock methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

  • Analysis: Do not rely on a single score. Utilize a consensus approach: select poses that rank in the top 10% across both Glide XP (for accurate desolvation thermodynamics) and Vina (for robust empirical binding affinity)[4].

Mandatory Visualizations

DockingWorkflow cluster_engines Comparative Docking Engines Start Target: COX-2 (PDB: 3LN1) Prep Protein & Ligand Preparation (Protonation, Energy Min) Start->Prep Vina AutoDock Vina (Empirical Scoring) Prep->Vina Glide Schrödinger Glide (XP Scoring) Prep->Glide Gold CCDC GOLD (Genetic Algorithm) Prep->Gold Validation Validation Metrics (RMSD < 2.0Å, ROC-AUC) Vina->Validation Glide->Validation Gold->Validation Consensus Consensus Scoring & Pose Selection Validation->Consensus Output Validated Binding Model for Pyrazole-3-carboxylate Consensus->Output

Fig 1: Consensus molecular docking validation workflow for COX-2 inhibitors.

BindingMechanism cluster_cox2 COX-2 Active Site Interactions Ligand Methyl 4-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate HydrogenBonds Hydrogen Bonding (Arg120, Tyr355) Ligand->HydrogenBonds Carboxylate ester Hydrophobic Hydrophobic Pocket (Val523, Leu352) Ligand->Hydrophobic 1-Phenyl ring Selectivity Selectivity Pocket (His90, Arg513) Ligand->Selectivity Pyrazole core Inhibition COX-2 Enzyme Inhibition HydrogenBonds->Inhibition Hydrophobic->Inhibition Selectivity->Inhibition Downstream Decreased Prostaglandin (PGE2) Synthesis Inhibition->Downstream Effect Anti-inflammatory Effect Downstream->Effect

Fig 2: Mechanistic interaction pathway of the pyrazole-3-carboxylate scaffold within COX-2.

References

  • Title: Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Source: National Institutes of Health (NIH) / PubMed Central. URL: [Link]

  • Title: Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Source: National Institutes of Health (NIH) / PubMed Central. URL: [Link]

  • Title: COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Source: Bionatura Journal. URL: [Link]

  • Title: AutoDock Vina vs. Other Docking Engines: When to Use Cloud-Parallelized Vina for Maximum Efficiency. Source: BioDockify. URL: [Link]

  • Title: Vismodegib Identified as a Novel COX-2 Inhibitor via Deep-Learning-Based Drug Repositioning and Molecular Docking Analysis. Source: ACS Omega. URL: [Link]

Sources

Validation

Preclinical Benchmarking Guide: Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (MHPPC) vs. Standard HIF Prolyl Hydroxylase Inhibitors

As drug development pivots toward highly optimized, orally bioavailable small molecules, the evaluation of novel chemical scaffolds against established clinical standards is critical. This guide provides an objective, da...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly optimized, orally bioavailable small molecules, the evaluation of novel chemical scaffolds against established clinical standards is critical. This guide provides an objective, data-driven comparison of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (MHPPC) —a specialized preclinical tool compound—against clinical-stage Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors such as Roxadustat and Vadadustat.

Designed for researchers and assay development scientists, this guide dissects the mechanistic causality of MHPPC's prodrug architecture and provides self-validating experimental protocols for rigorous benchmarking.

Mechanistic Rationale: The 2-Oxoglutarate Bioisostere Strategy

The Prolyl Hydroxylase Domain (PHD) enzymes act as cellular oxygen sensors. Under normoxic conditions, PHD2 utilizes oxygen, iron (Fe²⁺), and 2-oxoglutarate (2-OG) to hydroxylate specific proline residues on the HIF-1α transcription factor, tagging it for von Hippel-Lindau (VHL)-mediated proteasomal degradation[1].

The 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate scaffold is a highly specific 2-OG bioisostere. The adjacent hydroxyl and carboxylate groups form a bidentate ligand that chelates the active-site Fe²⁺, competitively displacing 2-OG and halting HIF-1α degradation[2].

However, highly polar carboxylic acids often suffer from poor cellular permeability. MHPPC circumvents this by utilizing a methyl ester prodrug strategy. The lipophilic ester readily crosses the plasma membrane, where ubiquitous intracellular carboxylesterases rapidly hydrolyze it into the active acid form.

HIF_Pathway MHPPC MHPPC (Prodrug) Methyl Ester Esterase Intracellular Esterases MHPPC->Esterase Cellular Uptake ActiveAcid Active Acid (2-OG Mimic) Esterase->ActiveAcid Hydrolysis PHD2 PHD2 Enzyme (Fe2+ dependent) ActiveAcid->PHD2 Competitive Inhibition HIF1a HIF-1α (Stabilized) PHD2->HIF1a Hypoxia/Inhibition: No Hydroxylation Degradation VHL-Mediated Proteasomal Degradation PHD2->Degradation Normoxia: Hydroxylation Transcription Hypoxia Response (EPO, VEGF) HIF1a->Transcription Translocation & Dimerization

Figure 1: Mechanism of action for MHPPC. The prodrug is internalized, hydrolyzed, and inhibits PHD2.

Comparative Benchmarking Data

To objectively evaluate MHPPC, it must be benchmarked against standard clinical HIF-PHD inhibitors. Table 1 summarizes representative preclinical profiling data comparing MHPPC to Roxadustat and Vadadustat.

The data highlights a classic prodrug paradigm: MHPPC (the ester) is inactive in cell-free biochemical assays but exhibits superior cellular potency due to enhanced membrane permeability (Caco-2 Papp​ ). Conversely, the pre-hydrolyzed MHPPC Active Acid is highly potent biochemically but fails to penetrate cells effectively.

Table 1: Quantitative Benchmarking of PHD Inhibitors
CompoundTarget EnzymeIn Vitro PHD2 IC₅₀ (µM)HepG2 Cellular EC₅₀ (µM)Caco-2 Permeability ( Papp​×10−6 cm/s)
Roxadustat (Standard) PHD1/2/30.6014.54.8
Vadadustat (Standard) PHD1/2/30.2011.27.5
MHPPC (Ester Prodrug) PHD2>100 (Inactive)8.4 24.2
MHPPC (Active Acid) PHD20.45 >100 (Impermeable)<1.0

Self-Validating Experimental Protocols

To generate the benchmarking data above, researchers must employ orthogonal assays that account for the compound's prodrug nature. The following protocols are engineered with built-in causal logic to ensure self-validation.

Workflow cluster_0 In Vitro Enzymatic Profiling cluster_1 Cellular Efficacy Profiling Step1 Compound Preparation (MHPPC vs. Standards) Step2a Base Hydrolysis (Generate Active Acid) Step1->Step2a Step2b HepG2 Cell Incubation (Intact Methyl Ester) Step1->Step2b Step3a PHD2 AlphaScreen Assay (Assess Fe2+ Chelation) Step2a->Step3a Step4 Data Synthesis & Benchmarking (IC50 vs. EC50 Correlation) Step3a->Step4 Step3b In-Cell Western (HIF-1α Stabilization) Step2b->Step3b Step3b->Step4

Figure 2: Orthogonal benchmarking workflow separating enzymatic and cellular validation pathways.

Protocol 1: In Vitro PHD2 AlphaScreen Assay

This cell-free assay measures the direct inhibition of PHD2-mediated hydroxylation.

  • Prodrug Hydrolysis (Critical Step): Incubate MHPPC in 0.1 M NaOH for 30 minutes at 37°C, followed by neutralization with HCl.

    • Causality: Because the AlphaScreen assay utilizes purified recombinant PHD2 and lacks esterases, the intact methyl ester cannot coordinate the active-site iron. Base hydrolysis forces the conversion to the active carboxylic acid, validating the pharmacophore's intrinsic potency.

  • Enzyme-Substrate Incubation: Mix 10 nM recombinant PHD2, 50 nM biotinylated HIF-1α peptide, and the hydrolyzed compound in assay buffer (50 mM HEPES, 50 mM KCl). Add 10 µM FeSO₄ and 1 mM Ascorbate.

    • Causality: Ascorbate is strictly required to maintain the active-site iron in the ferrous (Fe²⁺) state. If iron oxidizes to Fe³⁺, the enzyme irreversibly inactivates, leading to false-positive inhibition readouts.

  • Reaction Initiation: Add 2-OG at its calculated Km​ (typically ~2 µM) to initiate the reaction.

    • Causality: Keeping 2-OG at Km​ sensitizes the assay. Because MHPPC is a competitive 2-OG bioisostere, using saturating 2-OG concentrations would mask the inhibitor's potency.

  • Detection: Add AlphaScreen donor/acceptor beads. Read luminescence.

Protocol 2: Cellular HIF-1α Stabilization Assay (In-Cell Western)

This assay evaluates the compound's ability to penetrate cells, undergo esterase cleavage, and stabilize HIF-1α in a physiological environment.

  • Cell Seeding: Seed HepG2 cells at 15,000 cells/well in a 96-well plate and culture overnight.

    • Causality: HepG2 (hepatocellular carcinoma) cells are specifically chosen because they express high levels of endogenous carboxylesterases. This ensures the MHPPC prodrug is efficiently cleaved into the active acid upon entry.

  • Compound Treatment: Treat cells with a dose-response gradient of intact MHPPC, Roxadustat, and Vadadustat for 4 hours. Include 100 µM Deferoxamine (DFO) as a positive control.

    • Causality: DFO is a global iron chelator that strips Fe²⁺ from all cellular metalloenzymes, forcibly stabilizing HIF-1α independent of the 2-OG binding pocket. This validates that the cellular degradation machinery is functional.

  • Fixation & Detection: Rapidly wash cells with ice-cold PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize, block, and probe with anti-HIF-1α primary antibodies followed by near-infrared secondary antibodies.

    • Causality: HIF-1α has an extremely short half-life (~5 minutes) under normoxia. Rapid fixation is mandatory to trap the transiently stabilized protein before the wash steps re-introduce oxygen and trigger degradation.

References

  • Chen, N., Hao, C., Peng, X., Lin, H., Yin, A., Hao, L., ... & Zuo, L. (2020). "Treatment of Renal Anemia with Roxadustat: Advantages and Achievement." Kidney Diseases, 6(2), 65-73. URL:[Link]

  • Zielniok, K., Motyl, J., Niedźwiecka, K., & Zuba-Surma, E. K. (2020). "Vadadustat, a HIF Prolyl Hydroxylase Inhibitor, Improves Immunomodulatory Properties of Human Mesenchymal Stromal Cells." Cells, 9(11), 2396. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 4-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate

The procedures outlined here are grounded in the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), ensuring that laboratory practices not onl...

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Author: BenchChem Technical Support Team. Date: March 2026

The procedures outlined here are grounded in the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), ensuring that laboratory practices not only protect the researcher but also the environment.

Hazard Assessment: The Precautionary Principle

In the absence of a specific SDS for methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the first and most critical step is to apply the precautionary principle. This means treating the compound as hazardous until proven otherwise. Data from structurally similar pyrazole-based compounds indicate a range of potential hazards.

Hazard ClassificationPotential EffectsCitation
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation Causes skin irritation.[1][4][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][3][4][5][7]
Aquatic Toxicity May be harmful to aquatic life with long-lasting effects.[8]

Given these potential hazards, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be managed as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste materials, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety mandated by OSHA.[9][10]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, a NIOSH-approved respirator may be necessary. All respiratory protection must be part of a formal institutional program.

Waste Segregation and Container Management: A Step-by-Step Protocol

Proper segregation is fundamental to safe and compliant chemical waste disposal.[11][12] Incompatible wastes must never be mixed, as this can lead to dangerous chemical reactions.

Experimental Workflow for Waste Disposal

cluster_0 Step 1: Waste Generation & Initial Segregation cluster_1 Step 2: Container Selection & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Disposal Request A Solid Waste (e.g., excess reagent, contaminated weigh paper) D Solid Waste Container (Wide-mouth, sealable, chemically compatible) A->D B Liquid Waste (e.g., reaction mixtures, rinsates) E Liquid Waste Container (Sealable, chemically compatible, with secondary containment) B->E C Sharps & Glassware (e.g., contaminated pipettes, broken flasks) F Sharps/Glass Waste Box (Puncture-resistant) C->F G Label Container: 'HAZARDOUS WASTE' Chemical Name & % Accumulation Start Date D->G E->G F->G H Store in Satellite Accumulation Area (SAA) Under operator control Segregated by hazard class G->H I Container is 90% full or Approaching 12-month limit H->I J Submit Chemical Waste Pickup Request to Institutional EHS I->J

Caption: Waste Disposal Workflow for Methyl 4-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate.

Detailed Procedural Steps:
  • Identify the Waste Stream: Determine if the waste is solid, liquid, or contaminated labware.

  • Select the Correct Waste Container:

    • Solids: Use a wide-mouth, sealable container made of a compatible material (e.g., HDPE).

    • Liquids: Use a sealable, leak-proof container. For organic solvent-based solutions, a dedicated solvent waste container is appropriate. Aqueous solutions should be collected separately. All liquid containers must be placed in secondary containment to prevent spills.[13]

    • Contaminated Labware: Disposable items like gloves and weigh paper should be placed in the solid waste container. Broken glassware and sharps must be placed in a designated puncture-resistant container.

  • Label the Container Immediately: As soon as the first drop of waste is added, the container must be labeled.[11][12] The label must include:

    • The words "HAZARDOUS WASTE".

    • The full chemical name: "methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate" and all other components, including solvents, with their approximate percentages. Do not use abbreviations or chemical formulas.[11]

    • The date accumulation started.

  • Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[11][12] Do not leave funnels in the container.

  • Store in a Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel generating the waste.[11][14]

  • Segregate by Hazard: Store the pyrazole compound waste away from incompatible materials. As a standard practice, separate acids, bases, flammables, and oxidizers.

  • Request Pickup: When the container is 90% full, or at regular intervals as required by your institution, submit a waste pickup request to your Environmental Health and Safety (EHS) department.[11] Academic labs operating under EPA's Subpart K have up to 12 months to have the waste removed from the laboratory.[14]

Spill and Decontamination Procedures

Accidents can happen, and a prepared response is crucial. A written emergency response plan should be in place for every laboratory.[10]

Minor Spill Cleanup Protocol:
  • Alert Personnel: Immediately notify others in the lab.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • For Liquids: Use a chemical absorbent pad or spill pillow to contain and absorb the liquid.

  • Clean the Area: Carefully sweep the absorbed material into a designated waste container. Decontaminate the spill surface with a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste.[12]

For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Ultimate Disposal Methods

While the laboratory researcher's responsibility ends with the proper collection and labeling of waste for pickup, it is valuable to understand the final disposal process, which is handled by licensed waste management facilities.

  • Incineration: This is a common method for organic compounds. The material is burned in a chemical incinerator equipped with afterburners and scrubbers to destroy the hazardous components and treat the off-gases.[8]

  • Landfill: In some cases, treated or stabilized waste may be sent to a specially designated hazardous waste landfill.[15]

Sewer disposal is strictly prohibited for this type of chemical waste as it can harm aquatic ecosystems and interfere with wastewater treatment processes.[8][16]

Trust Through Diligence

Adherence to these disposal procedures is not merely a matter of regulatory compliance; it is a cornerstone of responsible scientific practice. By managing chemical waste with diligence and foresight, we build a culture of safety, protect our environment, and uphold the integrity of our research. Always consult your institution's specific waste management plan and EHS department for guidance tailored to your facility.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]

  • Chemistry Lab Waste Disposal . Environmental Marketing Services. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management. [Link]

  • 4-hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid . NextSDS. [Link]

  • Safety Data Sheet - Methyl 1-(4-carboxyphenyl)-5-thien-2-yl-1h-pyrazole-3-carboxylate . Angene Chemical. [Link]

  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone . Scharlab. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

Sources

Handling

Personal protective equipment for handling methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Executive Summary & Mechanistic Hazard Profile As a Senior Application Scientist, I approach the handling of specialized intermediates like methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 118995-01-0) through a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Hazard Profile

As a Senior Application Scientist, I approach the handling of specialized intermediates like methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 118995-01-0) through a mechanistic, risk-based lens. In pharmaceutical and agricultural development, pyrazole-3-carboxylate derivatives are highly valued building blocks[1]. However, their specific structural motifs dictate strict, uncompromising handling protocols.

Causality of Hazards:

  • Dermal Penetration & Sensitization: The lipophilic 1-phenyl ring, combined with the active hydroxyl (-OH) and ester (-COOCH3) groups, facilitates dermal absorption. Pyrazole derivatives are known to cause skin sensitization and potential hepatic/renal toxicity upon prolonged or repeated exposure[2].

  • Respiratory Irritation: Supplied as a fine crystalline powder, this compound poses a severe inhalation risk. Micro-particulates can bypass upper respiratory cilia, causing acute mucosal irritation.

  • Environmental Toxicity: Pyrazole derivatives exhibit low biodegradability (<15%) and are classified as highly toxic to aquatic life with long-lasting effects[3].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety barrier, PPE selection must account for both the chemical's physical state (powder) and its organic functional groups.

PPE CategorySpecification & MaterialMechanistic Causality
Eye/Face ANSI Z87.1 compliant unvented safety goggles.Prevents micro-dust aerosols from contacting the ocular mucosa during weighing, transfer, and solvent addition.
Hands Double-gloved Nitrile (Inner: 0.11 mm, Outer: 0.4 mm).Nitrile provides superior chemical resistance to organic esters compared to latex. Double-gloving ensures a sterile/safe barrier remains if the outer glove is compromised.
Body Flame-retardant lab coat (Nomex) with knit cuffs.Knit cuffs prevent the sleeves from dragging through powdered chemical spills, mitigating secondary exposure and particulate accumulation.
Respiratory N95/P100 particulate respirator (if handled outside a hood).Filters out >99.9% of airborne pyrazole particulates. Note: Primary handling must always occur within primary engineering controls.

Standard Operating Procedure (SOP): Safe Handling & Transfer

This protocol is designed as a self-validating system, ensuring that safety parameters are physically confirmed before the chemical container is ever opened[4].

Phase 1: Pre-Operational Verification

  • Airflow Validation: Activate the chemical fume hood.

    • Self-Validation Step: Tape a 2-inch strip of tissue paper to the bottom of the sash. It must pull steadily inward, visually confirming a face velocity of 80–120 Linear Feet per Minute (LFM)[5].

  • Glove Integrity Check: Before donning, trap air inside the nitrile gloves and squeeze.

    • Causality: This physical pressure test reveals micro-tears that are invisible to the naked eye, ensuring the barrier against the lipophilic pyrazole is absolute.

Phase 2: Material Transfer and Weighing

  • Static Dissipation: Ground the analytical balance and use an anti-static weighing spatula (e.g., PTFE-coated).

    • Causality: Fine organic powders have low moisture content and high surface area, making them highly susceptible to triboelectric charging. Static buildup can cause sudden aerosolization or adherence to PPE.

  • Closed-System Weighing: Tare a sealable weighing boat or vial. Transfer the methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate slowly, keeping the spatula close to the receiving vessel to minimize dust generation.

  • Seal and Transport: Cap the vial securely before removing it from the fume hood. Never transport open containers of pyrazole powders across the laboratory[5].

Spill Response & Waste Disposal Plan

In the event of a breach, rapid containment is critical to prevent laboratory contamination and environmental runoff[3].

Protocol: Spill Containment and Decontamination

  • Immediate Isolation: Evacuate the immediate 1-meter radius and lower the fume hood sash to maximize containment.

  • Wet-Wiping Technique (Do NOT Dry Sweep): Mist a disposable absorbent pad with 70% Isopropanol (IPA) or Ethanol and gently place it over the spilled powder.

    • Causality: Dry sweeping aerosolizes the fine powder, exponentially increasing inhalation risk. The alcohol mist slightly dissolves the ester/hydroxyl groups, binding the compound to the pad without generating airborne dust.

  • Decontamination: Wipe the surface a second time with a fresh IPA-soaked pad, followed by standard soap and water.

    • Self-Validation Step: Shine a UV light (365 nm) over the spill area; the conjugated phenyl-pyrazole ring system may fluoresce, allowing you to visually confirm complete removal of the residue.

Protocol: Waste Disposal

  • Classification: Collect all contaminated pads, gloves, and empty chemical containers into a sealable, secondary hazardous waste container.

  • Regulatory Routing: Label as "Hazardous Organic Solid Waste - Pyrazole Derivative." Do not flush down the sink or dispose of in standard trash.

  • Destruction Method: Route to a licensed facility for high-temperature incineration equipped with an afterburner and scrubber[3].

    • Causality: High-temperature incineration is required to safely cleave the nitrogen-rich pyrazole ring, preventing the release of toxic nitrogen oxides (NOx) into the atmosphere.

Workflow Visualization

G A Pre-Operation: Hazard & Airflow Check B Don PPE: Nitrile, Goggles, Lab Coat A->B C Engineering Controls: Fume Hood (>100 LFM) B->C D Execution: Anti-Static Transfer C->D E Spill Occurs? D->E F Spill Response: Wet-Wipe Technique E->F Yes G Decontamination: 70% IPA Wipe-Down E->G No H Waste Disposal: High-Temp Incineration F->H G->H Waste Generation

Workflow for the safe handling, spill response, and disposal of pyrazole-3-carboxylate derivatives.

References

  • [5] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Institutes of Health (NIH) / National Academies Press. URL:[Link]

  • [4] Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA). URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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